molecular formula C8H10BBrO2 B164600 4-Bromo-2,5-dimethylphenylboronic acid CAS No. 130870-00-7

4-Bromo-2,5-dimethylphenylboronic acid

Cat. No.: B164600
CAS No.: 130870-00-7
M. Wt: 228.88 g/mol
InChI Key: FUVZURQKCDUKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dimethylphenylboronic acid is a useful research compound. Its molecular formula is C8H10BBrO2 and its molecular weight is 228.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-bromo-2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVZURQKCDUKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396261
Record name 4-Bromo-2,5-dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130870-00-7
Record name 4-Bromo-2,5-dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 4-Bromo-2,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound. It is intended to be a valuable resource for professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Properties

This compound is an organoboron compound that is a versatile intermediate in organic synthesis.[1] It is a white to off-white crystalline solid.[1] Its structure, featuring a boronic acid group, a bromine atom, and two methyl groups on a phenyl ring, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₁₀BBrO₂[1][2]
Molecular Weight 228.88 g/mol [1][2]
CAS Number 130870-00-7[1][2]
Melting Point 194-202 °C[3][4]
Boiling Point 350.3 ± 52.0 °C at 760 mmHg[3]
Appearance Solid
Purity 98%
InChI 1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3[1]
InChIKey FUVZURQKCDUKIR-UHFFFAOYSA-N
SMILES Cc1cc(c(C)cc1B(O)O)Br[1]
Safety Information

The compound is classified with the GHS07 pictogram, indicating it can be harmful.

Hazard StatementsPrecautionary CodesSignal Word
H315, H319, H335P261, P305+P351+P338Warning

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected) ¹³C NMR (Expected)
Chemical Shift (ppm) Chemical Shift (ppm)
~7.8 (s, 1H, Ar-H)~142 (Ar-C)
~7.5 (s, 1H, Ar-H)~138 (Ar-C)
~8.0 (s, 2H, B(OH)₂)~135 (Ar-C)
~2.4 (s, 3H, CH₃)~132 (Ar-C-Br)
~2.2 (s, 3H, CH₃)~130 (Ar-C)
~125 (Ar-C-B)
~22 (CH₃)
~20 (CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3500-3200Broad, StrongO-H stretch (boronic acid dimer)
3050-3000MediumAr C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
~1600, ~1480Medium-StrongAr C=C stretch
~1350StrongB-O stretch
~1020StrongB-OH bend
~700StrongC-Br stretch
Mass Spectrometry (MS)
Parameter Value
Molecular Formula C₈H₁₀BBrO₂
Exact Mass 227.99573 u
Expected [M+H]⁺ 229.00301
Expected [M-H]⁻ 226.98845

Experimental Protocols

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[1] The efficiency of this reaction is highly dependent on parameters such as the choice of solvent and base.[5][6]

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide or triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[6][7]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)[6]

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)[5][6]

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and the base.[5]

  • Add the palladium catalyst to the flask.[5]

  • Evacuate and backfill the flask with an inert gas three times.[6]

  • Add the chosen solvent and degassed water (if applicable) via syringe. A typical solvent ratio is 4:1 (organic:water).[5][6]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours.[6][8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[6][7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6][7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[6][7]

Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). To avoid the formation of boroxines (cyclic anhydrides), using a solvent like DMSO-d₆ that can disrupt hydrogen bonding is often beneficial. Transfer the solution to a 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Use a standard single-pulse experiment on a 400 MHz or higher field NMR spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[9]

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program. Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.[9]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

  • Spectrum Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.[9]

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Spectrum Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source. Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.[9]

Diagrams and Workflows

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R¹-Pd(II)Ln-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X_in R¹-X R1X_in->OxAdd Boronic_in R²-B(OH)₂ Boronic_in->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

A generalized workflow for performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Suzuki_Workflow start Start: Assemble Glassware reagents Add Boronic Acid, Aryl Halide, Base, and Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (e.g., 90°C, 12h) solvent->reaction monitor Monitor Reaction (TLC/HPLC) reaction->monitor workup Aqueous Workup (Extraction) monitor->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Workflow for Synthesis and Spectroscopic Characterization

This diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound.

Spectro_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Chemical Synthesis (e.g., Suzuki Coupling) purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolve in Solvent) purification->sample_prep nmr NMR Analysis (¹H, ¹³C) sample_prep->nmr ir IR Analysis (FTIR-ATR) sample_prep->ir ms MS Analysis (ESI-TOF) sample_prep->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Final Report data_analysis->final_report

Caption: Workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethylphenylboronic acid, a key organoboron compound in modern organic synthesis. It details the compound's chemical structure, physicochemical properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical Structure and Formula

This compound is an organoboron compound featuring a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and two methyl groups.[1] This substitution pattern makes it a valuable building block in medicinal chemistry and materials science.[1] The chemical formula for this compound is C8H10BBrO2.[1][2][]

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 130870-00-7[1][2][4]
Molecular Formula C8H10BBrO2[1][2][][5]
SMILES Cc1cc(c(C)cc1B(O)O)Br[1][5]
InChI InChI=1S/C8H10BBrO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,11-12H,1-2H3[1][5]
Synonyms 4-Bromo-2,5-dimethylbenzeneboronic acid, (4-Bromo-2,5-dimethyphenyl)boronic acid[1][4]

Physicochemical Properties

This compound typically appears as a white to off-white crystalline solid.[1] Its solubility in polar solvents like water and alcohols is a characteristic feature of boronic acids, stemming from their ability to form hydrogen bonds.[1]

Table 2: Quantitative Physicochemical Data

PropertyValue
Molecular Weight 228.88 g/mol [1][2][4]
Melting Point 194-202 °C[4]
Boiling Point 350.3 ± 52.0 °C at 760 mmHg
Purity Typically ≥98%

Core Application: Suzuki-Miyaura Cross-Coupling

A primary application for this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1] This reaction is a fundamental method for forming carbon-carbon bonds, particularly for synthesizing complex biaryl structures that are often scaffolds for pharmacologically active molecules.[6] The efficiency of the Suzuki coupling is significantly influenced by the choice of base, solvent, and catalyst system.[6][7]

The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction using an aryl halide and a boronic acid like this compound. This procedure is based on established methods for similar substrates.[7][8]

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)[7]

  • Base (e.g., K₃PO₄) (3.0 mmol, 3.0 equiv)[7]

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture) (10 mL)[7]

Procedure:

  • Preparation: To a round-bottom or Schlenk flask, add the aryl halide, this compound, the palladium catalyst, and the base.[7]

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7][8]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.[7][8]

  • Reaction: Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.[7] Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.[7][8]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[7][8] The resulting crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[7][8]

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[8][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

4-Bromo-2,5-dimethylphenylboronic acid CAS number 130870-00-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid (CAS: 130870-00-7)

Introduction

This compound is an organoboron compound with the chemical formula C₈H₁₀BBrO₂.[1] It serves as a crucial building block and intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds to create complex molecules like biaryls, which are common motifs in pharmaceutical compounds.[1][2] The presence of a bromine atom allows for subsequent functionalization, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, impacting its reactivity.[1] This guide provides a comprehensive overview of its properties, synthesis, purification, characterization, and applications for researchers and drug development professionals.

Physicochemical and Safety Data

The compound is typically a white to off-white solid.[1] Key quantitative data and safety information are summarized below.

Table 1: Physical and Chemical Properties

Property Value Source(s)
CAS Number 130870-00-7 [3]
Molecular Formula C₈H₁₀BBrO₂ [1][3]
Molecular Weight 228.88 g/mol [1][3]
Melting Point 194-202 °C [4]
Boiling Point 350.3 ± 52.0 °C at 760 mmHg [4]
Appearance White to off-white solid [1][4]
Purity ≥98%
InChI Key FUVZURQKCDUKIR-UHFFFAOYSA-N
SMILES Cc1cc(c(C)cc1B(O)O)Br [1]

| pKa | 8.44 ± 0.58 (Predicted) |[4] |

Table 2: GHS Safety Information

Category Information
Signal Word Warning
Pictogram GHS07 (Harmful)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Source:

Synthesis and Purification

The most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (either a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[5][6]

Synthetic Pathway via Grignard Reaction

A prevalent route involves the formation of a Grignard reagent from a suitable aryl halide, which then reacts with a borate ester. The likely starting material for this specific molecule is 1,4-dibromo-2,5-dimethylbenzene.

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: Synthesis

This protocol is a generalized procedure adapted from common methods for arylboronic acid synthesis.[5][7][8][9]

  • Preparation: To a dry, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), add magnesium turnings.

  • Grignard Formation: Add a solution of 1,4-dibromo-2,5-dimethylbenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction may require initiation (e.g., gentle heating or addition of an iodine crystal). Stir until the magnesium is consumed.

  • Borylation: In a separate flask, prepare a solution of triisopropyl borate in anhydrous THF and cool it to -78 °C.

  • Reaction: Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via cannula, maintaining the low temperature to prevent multiple additions.[5] Allow the mixture to warm slowly to room temperature and stir for several hours.

  • Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 10% HCl) until the pH is acidic (pH ~2).[5]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of arylboronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) and their poor behavior on standard silica gel chromatography.[10][11] Recrystallization is often the most effective method.[12][13]

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude boronic acid in a minimum amount of a hot solvent. Common solvents for recrystallization of arylboronic acids include hot water or ethanol/water mixtures.[12]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization s1 Prepare Grignard Reagent s2 React with Trialkyl Borate s1->s2 s3 Acidic Hydrolysis & Work-up s2->s3 p1 Dissolve Crude Product in Hot Solvent s3->p1 Crude Product p2 Cool to Induce Crystallization p1->p2 p3 Isolate Crystals via Filtration p2->p3 p4 Dry Final Product p3->p4 a1 Acquire NMR, FT-IR, MS Spectra p4->a1 Purified Solid a2 Confirm Structure & Purity a1->a2

Caption: General workflow for synthesis, purification, and analysis.

Spectroscopic Characterization

While experimentally verified spectra for this specific compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with similar compounds.[14]

Experimental Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[14]

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak as an internal standard.[14]

  • FT-IR Spectroscopy:

    • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[14]

    • Acquisition: Collect the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[14]

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~ 8.0 Singlet 2H B(OH )₂
~ 7.5 Singlet 1H Ar-H (proton between B(OH)₂ and methyl)
~ 7.2 Singlet 1H Ar-H (proton between Br and methyl)
~ 2.4 Singlet 3H Ar-CH
~ 2.2 Singlet 3H Ar-CH

Note: Predicted shifts are estimates and may vary.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ ppm) Assignment
~ 140-142 Ar-C -Br
~ 138-140 Ar-C -CH₃
~ 135-137 Ar-C -CH₃
~ 132-134 Ar-C H
~ 130-132 Ar-C H
~ 125-130 Ar-C -B (often broad or not observed)
~ 20-22 Ar-C H₃
~ 18-20 Ar-C H₃

Note: Predicted shifts are estimates and may vary.

Table 5: Predicted FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹) Vibration Type
~ 3500-3200 (broad) O-H stretch (boronic acid)
~ 3050-3000 Aromatic C-H stretch
~ 2950-2850 Aliphatic C-H stretch (methyl)
~ 1600, 1480 Aromatic C=C stretch
~ 1380-1320 B-O stretch
~ 1100-1000 C-B stretch
~ 600-500 C-Br stretch

Note: Predicted absorptions are estimates and may vary.

Applications in Organic Synthesis

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1][15] This reaction forms a carbon-carbon bond between the boronic acid's aryl group and another aryl or vinyl group from an organohalide or triflate.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl halide partner.[16][17]

  • Flask Preparation: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a base such as potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and a palladium catalyst system (e.g., Pd(PPh₃)₄ at 3 mol% or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos).[16][17]

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) at least three times to ensure an oxygen-free environment.[17]

  • Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1), via syringe.[16][17]

  • Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir vigorously for the required time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.[17]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[16][17]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[17]

References

4-Bromo-2,5-dimethylphenylboronic acid molecular weight and mass

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2,5-dimethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of this compound, a key building block in organic synthesis. Particular focus is given to its physicochemical properties and its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Core Physicochemical Data

This compound is an organoboron compound valued for its role in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.[1] Its molecular structure, featuring a bromine atom and two methyl groups on the phenyl ring, influences its reactivity and makes it a versatile reagent in medicinal chemistry and materials science.[1]

A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₈H₁₀BBrO₂[2][3][4]
Molecular Weight 228.88 g/mol [1][2][3][4]
Exact Mass 227.99572 u[5]
Appearance White to off-white crystalline solid[1]
Melting Point 194-202 °C
Boiling Point 350.3 ± 52.0 °C at 760 mmHg
CAS Number 130870-00-7[2]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl molecules. This reaction is fundamental in drug discovery and development for creating novel molecular scaffolds.

The general scheme for a Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an aryl or vinyl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-Dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Reaction: The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

The workflow for this experimental protocol is illustrated in the diagram below.

Suzuki_Coupling_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base (K₃PO₄) - Catalyst (Pd(PPh₃)₄) inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat Reaction Mixture (90°C) for 12h solvent->heat workup Workup: - Dilute with EtOAc - Wash with H₂O/Brine heat->workup purify Purify: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst.

The catalytic cycle is depicted in the following diagram.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar¹-X) transmetalation_complex Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_complex Base Activation transmetalation_complex->pd0 Reductive Elimination (Ar¹-Ar²) boronate Ar²-B(OR)₃⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-2,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, and expected solubility and stability characteristics of 4-Bromo-2,5-dimethylphenylboronic acid. While specific quantitative experimental data for this compound is not extensively available in published literature, this guide consolidates information on its physical properties and draws upon the well-established chemistry of arylboronic acids to provide a robust framework for its use in research and development. Detailed experimental protocols are provided to enable researchers to determine precise solubility and stability parameters for their specific applications.

Core Properties of this compound

This compound is an organoboron compound that serves as a versatile intermediate in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its utility in the construction of complex organic molecules makes it a valuable building block in medicinal chemistry and materials science.[1]

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

PropertyValueSource
CAS Number 130870-00-7[2]
Molecular Formula C₈H₁₀BBrO₂[1][2]
Molecular Weight 228.88 g/mol [3][4]
Appearance White to off-white solid/crystalline powder[1][5]
Melting Point 194-202 °C[2][6]
Boiling Point 350.3 ± 52.0 °C at 760 mmHg (Predicted)[2][5]
Density 1.5 ± 0.1 g/cm³ (Predicted)[5]

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

Hazard StatementPrecautionary StatementPictogram
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.GHS07 (Harmful)
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.

Data sourced from Sigma-Aldrich[2].

Solubility Profile

  • High Solubility: Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane), Ketones (e.g., Acetone), and Alcohols (e.g., Methanol, Ethanol).[7][8] The ability to form hydrogen bonds with these solvents enhances solubility.[1]

  • Moderate Solubility: Chloroform.[7][8]

  • Low Solubility: Apolar solvents such as hydrocarbons (e.g., Hexane, Toluene, Methylcyclohexane).[7][8]

  • Water: While boronic acids can form hydrogen bonds with water, their overall solubility is variable and often low, influenced by the hydrophobicity of the aryl ring.[1] The presence of methyl and bromo substituents on the phenyl ring of this compound likely limits its aqueous solubility.

The esterification of boronic acids, for instance by forming a pinacol ester, generally increases their solubility in less polar organic solvents.[7][8][9]

This protocol allows for the experimental determination of the solubility of this compound in various solvents at different temperatures. The method is based on observing the temperature at which a solid-liquid equilibrium is achieved in a solution of known concentration.[7][10]

Materials:

  • This compound

  • High-purity organic solvents

  • Glass test tube with a magnetic stirrer

  • Controlled temperature bath (e.g., oil bath)

  • Calibrated digital thermometer

  • Luminance probe or laser and photodetector to observe turbidity

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into a glass test tube to prepare a mixture of a known mole fraction.

  • Initial Dissolution: Place the test tube in the temperature bath and heat the mixture while stirring until the solid completely dissolves, resulting in a clear solution.

  • Crystallization: Allow the solution to cool slowly with continuous stirring. Record the temperature at which turbidity (crystallization) is first observed.

  • Equilibrium Measurement: Gently heat the turbid solution at a controlled, slow rate (e.g., 0.1-0.2 °C/min). Record the temperature at which the last solid particles disappear. This temperature represents the solid-liquid equilibrium for the prepared mole fraction.[11]

  • Data Collection: Repeat steps 1-4 with different mole fractions to construct a solubility curve (temperature vs. mole fraction).

Stability Considerations

Boronic acids are known to be sensitive to certain conditions, which can lead to degradation. Understanding these stability liabilities is crucial for storage, reaction optimization, and ensuring the purity of synthetic products.

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[12] For this compound, this results in the formation of 1-bromo-2,5-dimethylbenzene. This process is often promoted by:

    • Basic conditions (high pH): Necessary for many cross-coupling reactions, but can accelerate protodeboronation.[13]

    • Elevated temperatures: Increases the rate of decomposition.[13]

    • Presence of water: Can act as a proton source.[13]

    • Inefficient catalyst systems: If the desired reaction is slow, the competing protodeboronation can become more significant.[13]

  • Oxidation: The boron center is susceptible to oxidation, which can be influenced by exposure to air and oxidizing agents.[12] Proper storage under an inert atmosphere is recommended.

  • Dehydration (Boroxine Formation): Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides called boroxines.[10] This is a reversible equilibrium that is dependent on the presence of water.

Caption: Major degradation pathways for arylboronic acids.
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., Argon or Nitrogen).[12]

  • Formation of Boronate Esters: Conversion to a boronate ester, such as a pinacol ester, significantly enhances stability, making the compound easier to handle, purify, and store for long periods.[14][15] These esters often serve as "slow-release" sources of the more reactive boronic acid under specific reaction conditions.[14][16]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time under various stress conditions.[12]

Objective: To quantify the amount of this compound and its key degradants (e.g., protodeboronation product) over time under specific stress conditions (e.g., elevated temperature, different pH).

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Procedure:

  • Method Development: Develop an HPLC method capable of resolving this compound from potential impurities and degradation products. A typical mobile phase could be a gradient of acetonitrile and water/methanol.

  • Stock Solution Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to different stress conditions:

    • Thermal: Store at elevated temperatures (e.g., 40°C, 60°C).

    • pH: Adjust the pH by adding acid (e.g., HCl) or base (e.g., NaOH) to create aqueous/organic mixtures.

    • Oxidative: Add a dilute solution of an oxidizing agent (e.g., H₂O₂).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition, quench the degradation if necessary, and dilute to a suitable concentration for analysis.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis: Calculate the percentage of the remaining this compound and the formation of major degradants at each time point by comparing peak areas to the initial (T=0) sample.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis stock Prepare Stock Solution of Boronic Acid thermal Thermal (e.g., 60°C) stock->thermal acidic Acidic pH (e.g., pH 2) stock->acidic basic Basic pH (e.g., pH 10) stock->basic oxidative Oxidative (e.g., H₂O₂) stock->oxidative sampling Sample at Time Points (0, 2, 4, 8, 24h) thermal->sampling acidic->sampling basic->sampling oxidative->sampling hplc HPLC Analysis sampling->hplc data Quantify Degradation & Purity hplc->data

Caption: General workflow for a forced degradation (stability) study.

Applications in Drug Development

Boronic acids are crucial functional groups in medicinal chemistry.[17][18] The boronic acid moiety can act as a transition-state analogue inhibitor of serine proteases, forming a reversible covalent bond with the catalytic serine residue.[18] this compound serves as a key building block for synthesizing more complex molecules that may possess biological activity. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The methyl groups influence the steric and electronic properties of the molecule, which can be fine-tuned to optimize binding affinity and pharmacokinetic properties of a final drug candidate.[19]

References

Technical Guide: Safe Handling and Properties of 4-Bromo-2,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and experimental considerations for 4-Bromo-2,5-dimethylphenylboronic acid. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key quantitative data regarding its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C8H10BBrO2Sigma-Aldrich
Molecular Weight 228.88 g/mol Sigma-Aldrich
Melting Point 194-202 °CSigma-Aldrich[1]
Boiling Point 350.3 ± 52.0 °C at 760 mmHgSigma-Aldrich[1]
Appearance White to off-white solidEchemi
Purity >95% - 98%Boron Molecular, Sigma-Aldrich[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Hazard ClassificationCodeDescriptionPictogramSignal Word
Skin IrritationH315Causes skin irritation.[1]GHS07 (Harmful)Warning[1]
Eye IrritationH319Causes serious eye irritation.[1]GHS07 (Harmful)Warning[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1]GHS07 (Harmful)Warning[1]
Precautionary Statements

The following precautionary statements should be strictly followed when handling this compound:

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Note: This is not an exhaustive list of precautionary statements. Always refer to the full Safety Data Sheet (SDS) before use.

Experimental Protocols and Handling

Given the hazardous nature of this compound, meticulous handling procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.[2]
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Minimizes inhalation of irritating dust.[2]
General Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoiding Dust: Minimize the generation of dust.

  • Hygiene: Wash hands thoroughly after handling.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Waste Disposal: All spill cleanup materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

Disposal

This compound and its containers must be disposed of as hazardous waste.[6] Do not dispose of it down the drain.[6] All disposal must be in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from acquisition to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Acquisition & Inventory b Review SDS & Create SOP a->b c Assemble PPE b->c d Work in Fume Hood c->d Begin Experiment e Weighing & Dispensing d->e f Reaction Setup e->f spill Spill? e->spill g Decontaminate Glassware f->g Post-Reaction h Segregate Waste g->h i Dispose via EHS h->i spill->f No spill_response Execute Spill Protocol spill->spill_response Yes

Caption: Safe handling workflow for this compound.

Disclaimer: This guide is intended for informational purposes only and does not replace a formal Safety Data Sheet (SDS). Always consult the SDS and your institution's safety protocols before handling any chemical.

References

The Promising Biological Landscape of 4-Bromo-2,5-dimethylphenylboronic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylphenylboronic acid is a versatile chemical intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. While direct studies on the biological activities of its immediate derivatives are not extensively documented, its role as a precursor in the synthesis of complex organic molecules opens a gateway to a wide array of pharmacologically active compounds. This technical guide explores the potential biological activities of derivatives synthesized from this compound, focusing on classes of compounds with established significance in medicinal chemistry, particularly in oncology. We will delve into the anticancer properties of carbazole and biphenyl derivatives, which can be readily synthesized using this boronic acid, and provide an overview of the experimental protocols for their evaluation.

Synthetic Utility of this compound

The primary utility of this compound in drug discovery lies in its ability to participate in Suzuki-Miyaura coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, leading to the synthesis of substituted biphenyls. These biphenyls can then be further modified to create more complex heterocyclic structures, such as carbazoles, which are known to possess significant biological activities.

Suzuki_Coupling reactant1 This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) reactant1->catalyst reactant2 Aryl Halide (Ar-X) reactant2->catalyst product Substituted Biphenyl catalyst->product base Base (e.g., Na2CO3) base->catalyst

Figure 1: Suzuki-Miyaura coupling with this compound.

Potential Biological Activities of Derivatives

Anticancer Activity of Carbazole Derivatives

Carbazole alkaloids and their synthetic derivatives are a well-established class of anticancer agents. The incorporation of the 2,5-dimethylphenyl moiety via synthesis from this compound can lead to novel carbazole structures with potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: Many carbazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

A series of novel N-substituted carbazole imidazolium salt derivatives have demonstrated significant cytotoxic activity against several human tumor cell lines.[1] For instance, compound 61 , which features a 5,6-dimethyl-benzimidazole ring and a 2-bromobenzyl substituent, exhibited potent inhibitory activities against HL-60, SMMC-7721, MCF-7, and SW480 cell lines with IC50 values ranging from 0.51 to 2.48 μM.[1] Mechanistic studies revealed that this compound induces cell cycle arrest and apoptosis in SMMC-7721 cells.[1]

Another study on carbazole derivatives showed that compound 14a had high inhibitory activities on 7901 (gastric adenocarcinoma) and A875 (human melanoma) cancer cells, with IC50 values of 11.8 ± 1.26 and 9.77 ± 8.32 μM, respectively.[2]

Quantitative Data on Anticancer Activity of Carbazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
61 HL-600.51[1]
SMMC-77212.48[1]
MCF-71.23[1]
SW4801.85[1]
14a 7901 (gastric adenocarcinoma)11.8 ± 1.26[2]
A875 (human melanoma)9.77 ± 8.32[2]
Broad-Spectrum Biological Activities of Biphenyl Derivatives

Biphenyl derivatives, the direct products of Suzuki coupling with this compound, are known to exhibit a wide range of biological activities. These include antimicrobial, anti-diabetic, antioxidant, and anticancer properties. The specific activity is highly dependent on the nature and position of the substituents on the biphenyl scaffold.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the in vitro evaluation of the anticancer activity of newly synthesized compounds.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), should be used for initial screening.

  • Culture Medium: Cells are to be cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Protocol 2: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Add test compound at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 2: General workflow for an MTT cytotoxicity assay.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.

Signaling Pathway Visualization

The induction of apoptosis is a key mechanism for many anticancer drugs. The intrinsic apoptosis pathway is often implicated.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Test Compound Test Compound Bax Bax Test Compound->Bax Bcl2 Bcl-2 Test Compound->Bcl2 Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules, particularly those with anticancer properties such as carbazole and biphenyl derivatives. The structure-activity relationships of these derivatives can be systematically explored through combinatorial synthesis and subsequent biological screening using the standardized protocols outlined in this guide. Further investigation into derivatives of this compound holds promise for the discovery of novel therapeutic agents.

References

The Strategic Role of 4-Bromo-2,5-dimethylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a robust and highly adaptable method for the construction of complex molecular architectures from readily available precursors. This technical guide delves into the specific role and applications of 4-Bromo-2,5-dimethylphenylboronic acid in medicinal chemistry, providing an in-depth analysis of its utility, experimental protocols for its application, and its potential in the development of targeted therapeutics.

The unique structural features of this compound, including the presence of a bromine atom and two methyl groups on the phenyl ring, offer medicinal chemists a valuable scaffold for molecular elaboration. The bromine atom serves as a convenient handle for introducing further diversity through subsequent cross-coupling reactions, while the dimethyl substitution pattern influences the steric and electronic properties of the molecule, which can be crucial for optimizing interactions with biological targets.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its use as a key intermediate in the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are prevalent in a wide array of biologically active compounds, including kinase inhibitors, anti-cancer agents, and modulators of various signaling pathways.

Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, adorned with various substituted aryl groups that occupy adjacent hydrophobic pockets.

This compound can be utilized in the synthesis of kinase inhibitors through Suzuki-Miyaura coupling with a halogenated heterocyclic core. The 2,5-dimethylphenyl moiety can be strategically employed to probe and occupy hydrophobic regions within the kinase active site, potentially enhancing potency and selectivity. The bromine atom on this moiety provides a subsequent opportunity for further chemical modification to optimize drug-like properties.

Anti-Cancer Agents

Beyond kinase inhibitors, the biaryl scaffold accessible through the use of this compound is a common feature in other classes of anti-cancer agents. These compounds may exert their effects through various mechanisms, including the inhibition of other critical enzymes, disruption of protein-protein interactions, or intercalation with DNA. The substitution pattern of the boronic acid can be tailored to achieve the desired pharmacological profile.

Experimental Protocols

The cornerstone of utilizing this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a detailed, representative protocol for the coupling of this compound with a generic heteroaryl bromide.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterValue
Reactants
Heteroaryl Bromide1.0 mmol
This compound1.2 mmol
Catalyst
Palladium Catalyst (e.g., Pd(PPh₃)₄)0.05 mmol
Base
Base (e.g., K₂CO₃)2.0 mmol
Solvent
Solvent System1,4-Dioxane/Water (4:1)
Volume10 mL
Reaction Conditions
Temperature90 °C
Time12 h
AtmosphereInert (Nitrogen or Argon)
Detailed Experimental Workflow
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol), and base (e.g., potassium carbonate, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) to the reaction mixture via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: Heteroaryl-Br Boronic Acid Catalyst Base Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 90°C with Stirring Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 1: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The bioactive molecules synthesized using this compound often target key signaling pathways implicated in disease. For instance, in the context of kinase inhibitors, the resulting compounds can interfere with pathways that control cell proliferation, survival, and angiogenesis.

A common target is the receptor tyrosine kinase (RTK) signaling pathway. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This cascade ultimately leads to the activation of transcription factors that promote cell growth and division. Small molecule inhibitors can block the ATP-binding site of the RTK, preventing phosphorylation and halting the downstream signal.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Transcription Gene Transcription Downstream->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Kinase Inhibitor (Derived from Boronic Acid) Inhibitor->RTK Inhibits Phosphorylation

Figure 2: Simplified signaling pathway illustrating the mechanism of action for a receptor tyrosine kinase inhibitor.

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl and heteroaryl-aryl structures. These motifs are central to the design of a wide range of therapeutic agents, most notably kinase inhibitors for the treatment of cancer. The strategic incorporation of the 2,5-dimethylphenyl group can be leveraged to fine-tune the pharmacological properties of a lead compound, while the bromo substituent offers a handle for further synthetic diversification. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their quest for novel and improved medicines. As our understanding of disease biology deepens, the strategic application of such well-defined chemical tools will undoubtedly continue to play a critical role in the future of medicinal chemistry.

Substituted Phenylboronic Acids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted phenylboronic acids (PBAs) are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). Over the past two decades, research into boronic acids has surged, leading to their increased use in medicinal chemistry and drug discovery.[1][2] The unique chemical properties of the boronic acid moiety, particularly its ability to form reversible covalent bonds with diols, have positioned PBAs as versatile tools in developing targeted therapies, advanced drug delivery systems, and sensitive biosensors.[3][4]

The incorporation of a boronic acid group can enhance the potency and improve the pharmacokinetic profiles of drug candidates.[1][2][5] This has led to the U.S. Food and Drug Administration (FDA) approving five boronic acid-containing drugs, with several others in clinical trials.[1][2][5] PBAs have shown significant promise as anticancer agents, enzyme inhibitors, and components of stimuli-responsive systems.[6][7][8] This guide provides a comprehensive technical overview of the synthesis, applications, and experimental evaluation of substituted phenylboronic acids for researchers, scientists, and drug development professionals.

Synthesis of Substituted Phenylboronic Acids

The preparation of PBA derivatives is well-established, with several reliable synthetic routes available.[6][9] The most common methods involve the reaction of organometallic reagents with borate esters or palladium-catalyzed cross-coupling reactions.

Grignard Reaction Method

One of the most prevalent methods for synthesizing phenylboronic acid involves the use of a Grignard reagent.[10][11] The process begins with the formation of phenylmagnesium bromide, which then reacts with a trialkyl borate (like trimethyl borate) to form a boronic ester. This ester is subsequently hydrolyzed to yield the final phenylboronic acid product.[10][11] The reaction conditions, such as temperature, reaction time, and molar ratio of reactants, are crucial factors that influence the yield.[12]

Synthesis_Workflow General Workflow for Phenylboronic Acid Synthesis via Grignard Reaction A Aryl Halide (e.g., Bromobenzene) C Grignard Reagent (Phenylmagnesium Bromide) A->C + Mg / Ether B Magnesium (Mg) B->C E Boronic Ester Intermediate C->E + B(OR)₃ D Trialkyl Borate (e.g., B(OMe)₃) D->E G Substituted Phenylboronic Acid E->G + H₃O⁺ F Hydrolysis (Acidic Workup) F->G

Caption: General workflow for PBA synthesis via the Grignard method.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is extensively used for creating carbon-carbon bonds.[13] This palladium-catalyzed reaction couples a boronic acid with an organohalide.[10] While typically used to couple a PBA with another molecule, it can also be employed to synthesize more complex, substituted biaryl boronic acids by reacting a di-haloaryl compound with a diboronyl reagent.[11][14] The reaction's efficiency is dependent on the choice of catalyst, base, and solvent system.[13][15]

Suzuki_Miyaura_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Cross-Coupling cluster_legend Key Steps Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal R¹-Pd(II)L₂-R² PdII->Transmetal [R²B(OH)₃]⁻ Transmetal->Pd0 R¹-R² OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Development and Research

The unique properties of PBAs make them suitable for a wide range of biomedical applications, from cancer therapy to diagnostics.[3][7]

Cancer Therapy and Targeting

PBAs have emerged as promising agents in cancer therapy due to their ability to selectively bind with sialic acid (SA), a sugar that is often overexpressed on the surface of cancer cells.[7][16] This interaction allows for the targeted delivery of therapeutic agents to tumor sites, increasing efficacy while minimizing side effects on healthy tissues.[7][16] This targeting strategy has been successfully used in various drug delivery systems, including nanoparticles and micelles, to deliver chemotherapeutics like doxorubicin.[7][16]

Furthermore, some PBA derivatives exhibit intrinsic antitumor properties. They have been shown to inhibit cancer cell migration and reduce cell viability, making them potential anti-metastatic and anti-proliferative agents.[7][17][18]

Cancer_Targeting Mechanism of PBA-Mediated Cancer Cell Targeting PBA_Drug PBA-Functionalized Drug Carrier (e.g., Nanoparticle) Binding Reversible Boronate Ester Formation PBA_Drug->Binding Targets CancerCell Cancer Cell SialicAcid Overexpressed Sialic Acid (SA) SialicAcid->Binding Binds to Uptake Enhanced Cellular Uptake (Endocytosis) Binding->Uptake Release Drug Release Uptake->Release Effect Therapeutic Effect (e.g., Apoptosis) Release->Effect

Caption: PBA-based systems target sialic acid on cancer cells.

Enzyme Inhibition

Boronic acids are effective reversible covalent inhibitors for many enzymes, particularly serine proteases.[19] The boron atom acts as a Lewis acid, accepting a pair of electrons from a nucleophilic residue (like serine) in the enzyme's active site to form a stable tetrahedral intermediate. This mechanism has been exploited to design highly potent inhibitors for various therapeutic targets. For example, bortezomib (Velcade®) and ixazomib (Ninlaro®) are proteasome inhibitors used to treat multiple myeloma.[5] Other PBA derivatives have been developed as inhibitors for enzymes like HIV-1 protease and β-lactamases, addressing viral infections and antibiotic resistance, respectively.[20][21][22]

Stimuli-Responsive Drug Delivery

The ability of PBAs to interact with diols is highly dependent on pH. This property has been harnessed to create intelligent drug delivery systems that release their payload in response to specific physiological conditions.[23]

  • pH-Responsive Systems: In the acidic microenvironment of tumors, the binding affinity between PBA and diols changes, which can trigger the disassembly of a nanoparticle carrier and release the encapsulated drug.[23]

  • Glucose-Responsive Systems: PBAs can bind to glucose, a polyol. This has led to the development of "smart" insulin delivery systems. These systems are designed to release insulin only when blood glucose levels are high, mimicking the function of a healthy pancreas.[8][10][24]

Biosensing

The specific and reversible binding of PBAs to carbohydrates makes them excellent recognition elements in biosensors.[25] They have been widely used to develop sensors for detecting glucose, glycoproteins, and other biologically important diol-containing molecules.[10][25] These sensors often rely on fluorescence or electrochemical signals that change upon the binding of the target analyte to the PBA moiety.[25][26]

Quantitative Data Summary

The following tables summarize key quantitative data for substituted phenylboronic acids from various studies, including cytotoxicity, enzyme inhibition, and in vivo toxicity.

Table 1: In Vitro Cytotoxicity of Phenylboronic Acid Derivatives

CompoundCell LineAssayEndpointResultReference
Phenylboronic Acid (PBA)4T1 (Mouse Mammary Adenocarcinoma)Not SpecifiedViabilityDose-dependent reduction[17]
Phenylboronic Acid (PBA)SCCVII (Mouse Squamous Cell Carcinoma)Not SpecifiedViabilityDose-dependent reduction[17]
2-formyl phenylboronic acidL929 (Fibroblast)WST-8Viability>84% viability at 3.90-31.25 µg/ml[27]
3-chloro phenylboronic acidL929 (Fibroblast)WST-8Viability>64% viability at 3.90-250 µg/ml[27]
Boronic Acid Derivative 35 SCC-25 (Head and Neck Cancer)Not SpecifiedIC₅₀45.01 µM[28]
Boronic Acid Derivative 35 NOK-si (Normal Oral Keratinocytes)Not SpecifiedIC₅₀220.7 µM[28]

Table 2: Enzyme Inhibition by Phenylboronic Acid Derivatives

InhibitorEnzymeInhibition TypeKᵢ / IC₅₀Reference
Phenylboronic Acid (PBA)ChymotrypsinCompetitiveKᵢ = 1.96 x 10⁻⁴ M (at pH 7)[17]
Phenylboronic Acid DerivativesKPC-2, GES-5 (Class A β-lactamases)CompetitiveMicromolar range[20][21]
Phenylboronic Acid DerivativesAmpC (Class C β-lactamase)CompetitiveMicromolar range[21]
B-darunavir (PBA analogue)HIV-1 Protease (Wild-Type)CompetitiveKᵢ = 0.5 ± 0.3 pM[29]
BOL-darunavir (Benzoxaborolone analogue)HIV-1 Protease (Wild-Type)CompetitiveKᵢ = 10 ± 2 pM[22]
BOL-darunavir (Benzoxaborolone analogue)HIV-1 Protease (D30N variant)CompetitiveKᵢ = 7 ± 5 pM[22]

Table 3: In Vivo Toxicity Data

CompoundAnimal ModelRouteEndpointResultReference
Phenylboronic Acid (PBA)MiceOralLD₅₀900 mg/kg (acute toxicity)[17]
Phenylboronic Acid (PBA)MiceIntraperitoneal, Intra-tumoral, Per-oralGeneral ToxicityWell-tolerated at 100 mg/kg[17]

Experimental Protocols

Detailed and standardized protocols are critical for the evaluation of PBA derivatives. Below are methodologies for key experiments.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of a biaryl compound from a substituted phenylboronic acid and an aryl bromide.

Materials:

  • Substituted Phenylboronic Acid

  • Aryl Bromide

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)

  • Base (e.g., NaOH, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, DMF, IPA/H₂O mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (0.01-0.05 mmol) to the flask under a positive flow of inert gas.

  • Add the degassed solvent (5-10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.[13]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the steps for assessing the cytotoxicity of a PBA derivative against a cancer cell line using a standard MTT assay.[27][30]

Materials:

  • Adherent cancer cell line (e.g., DU-145, SCC-25)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Substituted Phenylboronic Acid (dissolved in DMSO, then diluted in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PBA compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include vehicle control (e.g., 0.1% DMSO in media) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Treat with PBA Derivatives (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability & IC₅₀ H->I

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Protocol: Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory potency of a PBA derivative against a serine protease using a chromogenic or fluorogenic substrate.[19][21]

Materials:

  • Purified Serine Protease (e.g., Chymotrypsin, Factor XIa)

  • Chromogenic or Fluorogenic Substrate specific to the enzyme

  • Assay Buffer (e.g., Tris-HCl or HEPES at physiological pH)

  • PBA inhibitor (stock solution in DMSO)

  • 96-well microplate (non-binding surface recommended)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. Prepare serial dilutions of the PBA inhibitor in the assay buffer (ensure the final DMSO concentration is low, typically <1%).

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing the different concentrations of the PBA inhibitor. Include controls with no inhibitor.

  • Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the rate of product formation by monitoring the change in absorbance or fluorescence over time.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to an appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors or Michaelis-Menten for competitive inhibition) to determine the IC₅₀ or Kᵢ value.[19]

Substituted phenylboronic acids represent a highly valuable and versatile class of compounds in modern drug discovery and chemical biology. Their unique ability to interact with diols, coupled with well-understood synthetic pathways, has enabled their application in targeted cancer therapy, enzyme inhibition, and advanced delivery systems.[1][16][19] The clinical success of boronic acid-based drugs like bortezomib validates their therapeutic potential.[5]

Future research will likely focus on designing next-generation PBA derivatives with improved metabolic stability, enhanced binding affinity, and greater selectivity for their biological targets. The development of novel boronic acid-based prodrugs and theranostic agents, which combine therapeutic action with diagnostic imaging, represents another exciting frontier.[7] As our understanding of the biological roles of glycans expands, the utility of phenylboronic acids as tools to probe and modulate these interactions will undoubtedly continue to grow, paving the way for new therapeutic interventions.

References

A Technical Guide to 4-Bromo-2,5-dimethylphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, synthetic protocols, and applications of a versatile building block in medicinal chemistry.

This technical guide provides a comprehensive overview of 4-Bromo-2,5-dimethylphenylboronic acid, a valuable reagent for researchers, scientists, and professionals involved in drug development. This document details its commercial availability, key chemical properties, and provides adaptable experimental protocols for its application in organic synthesis, particularly in the context of creating novel therapeutic agents.

Commercial Availability and Supplier Specifications

This compound (CAS No. 130870-00-7) is readily available from a range of commercial chemical suppliers. For ease of comparison, the following table summarizes the offerings from several key vendors, highlighting typical purities and available quantities. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

SupplierPurityAvailable Quantities
Sigma-Aldrich98%[1][2]Varies (consult website)
Santa Cruz BiotechnologyFor Research Use Only[3]Varies (consult website)
Parchem-Bulk, FCL/TL/ISO Tank, Pallet, Drum/Bag[4]
Boron Molecular>97%[5]Varies (consult website)

Physicochemical Properties

PropertyValue
CAS Number 130870-00-7[3]
Molecular Formula C₈H₁₀BBrO₂[3]
Molecular Weight 228.88 g/mol [3]
Melting Point 194-202 °C[1]
Boiling Point 350.3 ± 52.0 °C at 760 mmHg[1]
Physical Form Solid[1]
Storage Temperature Room temperature[1]

Synthesis and Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

This compound is a key building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is an adaptable protocol for a typical Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Considerations for Reaction Optimization:

A common side reaction in Suzuki-Miyaura couplings is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be influenced by factors such as high pH, elevated temperatures, and the presence of excess water.[6] Optimization of the base, solvent system, and catalyst may be necessary to minimize this side reaction and maximize the yield of the desired product.[6]

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties that allow for a variety of biological interactions. While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are relevant to the development of kinase inhibitors and other therapeutic agents.

Phenylboronic acids have been shown to inhibit the migration of cancer cells by targeting key signaling networks.[7] One such network involves the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors like ROCKII.[7] These pathways are crucial in regulating the actin cytoskeleton and cell motility, processes that are often dysregulated in metastatic cancer.

The ability to use this compound as a scaffold allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against various kinases and other biological targets implicated in cancer and other diseases. The bromo- and dimethyl-substituents on the phenyl ring provide handles for further chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

References

Methodological & Application

Application Notes and Protocols for 4-Bromo-2,5-dimethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-2,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a valuable building block for the synthesis of complex biaryl structures, which are common motifs in pharmacologically active compounds and advanced materials. The protocols and data presented herein offer a detailed framework for reaction optimization and successful implementation in various research and development settings.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1] this compound is a particularly useful reagent in this context, allowing for the introduction of a substituted phenyl group into a target molecule. However, as an electron-rich and somewhat sterically hindered substrate, its reactivity can be influenced by various reaction parameters. Optimizing conditions such as the choice of base, solvent, and catalyst system is crucial for achieving high yields and minimizing side reactions like protodeboronation.[2]

Data Presentation: Influence of Reaction Parameters

The selection of an appropriate base is critical for the successful Suzuki-Miyaura coupling of this compound. The following table summarizes the effect of different bases on the yield of the coupling reaction with 4-bromoanisole.

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
14-BromoanisoleThis compoundPd(PPh₃)₄ (3)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)901292
24-BromoanisoleThis compoundPd(PPh₃)₄ (3)Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901288
34-BromoanisoleThis compoundPd(PPh₃)₄ (3)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901285

Data sourced from a comparative study on base selection for the Suzuki coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid, which is structurally similar to the title compound.[3]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound with an aryl halide. Protocol 1 is recommended for achieving the highest yield based on the comparative data.

Protocol 1: High-Yield Procedure Using Potassium Phosphate

Materials:

  • This compound (1.2 mmol)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[3]

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[3]

  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.[3]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

Protocol 2: Alternative Procedure Using Potassium Carbonate

Materials:

  • This compound (1.2 mmol)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Aryl Halide - this compound - Base (e.g., K₃PO₄) B Add Catalyst: - Pd(PPh₃)₄ A->B C Add Solvents: - 1,4-Dioxane - Water B->C D Inert Atmosphere: - Evacuate and backfill with N₂ or Ar C->D E Heat and Stir: - 90 °C - 12 hours D->E F Cool to Room Temperature E->F G Extraction: - Dilute with Ethyl Acetate - Wash with Water and Brine F->G H Drying and Concentration: - Dry over MgSO₄ - Filter and Evaporate G->H I Purification: - Column Chromatography H->I J Isolated Biaryl Product I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl boronate R²-B(OR)₂ boronate->transmetalation base Base (e.g., OH⁻) base->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Standard Protocol for Suzuki Coupling with 4-Bromo-2,5-dimethylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful reaction is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryls and conjugated vinylarenes. This document provides detailed application notes and a standard protocol for the Suzuki coupling reaction of 4-Bromo-2,5-dimethylphenylboronic acid, a sterically hindered and electron-rich building block, with various coupling partners.

This compound presents unique challenges in Suzuki couplings due to the steric hindrance imposed by the ortho-methyl group and the electron-donating nature of the two methyl groups, which can decrease the reactivity of the boronic acid. Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and corresponding yields for the Suzuki coupling of this compound with various aryl halides. These data provide a comparative overview to guide the selection of optimal conditions for specific substrates.

Table 1: Comparison of Bases for the Suzuki Coupling of this compound with 4-Bromoanisole

EntryCoupling PartnerCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)901292[1]
24-BromoanisolePd(PPh₃)₄ (3)Cs₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901288[1]
34-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)901285[1]

Table 2: General Conditions for Suzuki Coupling with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemp. (°C)Yield (%)
1Electron-deficient Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Good to Excellent
2Electron-rich Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-100Moderate to Good
3Sterically Hindered Aryl BromidePd₂(dba)₃ / XPhosK₃PO₄Toluene100-110Moderate to Good
4Aryl Chloride (activated)Pd₂(dba)₃ / Buchwald LigandK₃PO₄ or Cs₂CO₃Dioxane/H₂O100-120Fair to Good

Note: Yields are generalized based on typical outcomes for similar sterically hindered boronic acids. Specific yields will vary depending on the exact substrate and precise reaction conditions.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound. These protocols can be adapted for various coupling partners with appropriate optimization.

Protocol 1: Standard Suzuki Coupling with an Aryl Bromide using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (3.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Place the sealed flask in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Suzuki Coupling with a Sterically Hindered Aryl Halide using a Buchwald Ligand

For more challenging, sterically hindered coupling partners, a more active catalyst system employing a Buchwald ligand is recommended.

Materials:

  • This compound (1.2 equivalents)

  • Sterically hindered aryl halide (1.0 equivalent)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene, anhydrous

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the sterically hindered aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)Ln-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants Degas Degas Reaction Vessel (Vacuum/Inert Gas Cycles) Start->Degas Solvent Add Anhydrous/Degassed Solvent Degas->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 90-110 °C, 12-24 h) Solvent->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup (Dilute, Wash, Dry) Monitoring->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolate Pure Biaryl Product Purification->Product

Caption: General experimental workflow for Suzuki coupling reactions.

References

Applications of 4-Bromo-2,5-dimethylphenylboronic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylphenylboronic acid is a versatile organoboron compound that serves as a key building block in modern organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two methyl groups on the phenyl ring, allows for the strategic construction of complex molecular architectures. This reagent is particularly valuable in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2] The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] While other cross-coupling reactions such as Chan-Lam and Buchwald-Hartwig amination are common for boronic acids, the utility of this compound in these transformations is less documented, with the Suzuki-Miyaura reaction being its most prominent and well-established application.

This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Key Applications: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[3] this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide range of substituted biaryl compounds. The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize the effect of different bases and reaction conditions on the yield of Suzuki-Miyaura coupling reactions involving this compound.

Table 1: Comparison of Bases in the Suzuki Coupling of this compound with 4-Bromoanisole

EntryBaseSolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3)901285

Data sourced from a comparative study on base selection for Suzuki reactions.[4]

Table 2: Representative Suzuki Coupling Reactions with Various Aryl Halides

EntryAryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901292
21-Iodo-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100895
32-BromopyridinePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1101689
44-ChlorotoluenePd(OAc)₂ / RuPhosCs₂CO₃t-BuOH/H₂O1002478

Yields are representative and can vary based on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[4]

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.[4]

  • Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Protocol 2: Optimized Suzuki-Miyaura Coupling for Sterically Hindered or Electron-Rich Substrates

This protocol is adapted for more challenging substrates where standard conditions may result in low yields.

Materials:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).[2]

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[2]

  • Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.[2]

  • Add the degassed solvent to the flask via syringe.[2]

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.[2]

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)(L)n-X Pd(0)Ln->Ar-Pd(II)-X Ar-X Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Ar-X->Oxidative_Addition Oxidative_Addition->Ar-Pd(II)-X Ar-Pd(II)-R Ar-Pd(II)(L)n-R Ar-Pd(II)-X->Ar-Pd(II)-R Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Base Base->Transmetalation Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Ar-R Biaryl Product (Ar-R) Ar-Pd(II)-R->Ar-R Reductive_Elimination->Pd(0)Ln

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst B 2. Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C 3. Add Solvents: Degassed Dioxane/Water B->C D 4. Heating and Stirring: (e.g., 90-110 °C, 4-24 h) C->D E 5. Monitoring: via TLC or LC-MS D->E F 6. Quenching and Extraction: Cool, dilute with Ethyl Acetate, wash with H₂O and brine E->F G 7. Drying and Concentration: Dry organic layer, remove solvent F->G H 8. Purification: Column Chromatography G->H I Final Biaryl Product H->I

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings with this compound can sometimes be encountered due to its electron-rich nature, which can make the aryl bromide less reactive towards oxidative addition.[5] Additionally, steric hindrance from the ortho-methyl group can impede the catalytic process.[5]

Common side reactions include:

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, which can be minimized by using anhydrous conditions and careful selection of the base.[5]

  • Homocoupling: The boronic acid coupling with itself, which is more likely if the desired cross-coupling is slow.[5]

For challenging couplings, consider using more robust catalyst systems composed of a palladium precursor and a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2][5]

Conclusion

This compound is a valuable reagent for the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction conditions, particularly the base, solvent, and catalyst system, high yields of the desired products can be achieved. The provided protocols and troubleshooting guide offer a solid foundation for researchers to successfully utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Palladium Catalyst Selection in Suzuki-Miyaura Cross-Coupling of Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the use of sterically hindered boronic acids presents a significant challenge, often leading to low yields and slow reaction rates due to the difficulty of the transmetalation and reductive elimination steps in the catalytic cycle.[1][2] The selection of an appropriate palladium catalyst system is therefore critical for the successful coupling of these challenging substrates. This document provides a guide to selecting palladium catalysts for hindered boronic acids, including detailed protocols and comparative data to aid in experimental design.

The primary challenge with hindered substrates lies in overcoming the steric clash between the bulky coupling partners and the palladium catalyst.[2] The development of bulky, electron-rich phosphine ligands, particularly the biaryl phosphine ligands developed by the Buchwald group, has been instrumental in addressing this challenge.[3][4][5] These ligands promote the formation of the active, monoligated 14-electron palladium(0) species, which is more reactive in the oxidative addition step, and also facilitate the sterically demanding reductive elimination step.[2]

Catalyst and Ligand Selection for Hindered Boronic Acids

The choice of ligand is paramount for successful Suzuki-Miyaura coupling of hindered boronic acids. Below is a summary of commonly used and highly effective ligands and precatalysts.

Buchwald Biaryl Phosphine Ligands: This class of ligands is the cornerstone for coupling hindered substrates.[3][4] Their bulk and electron-donating properties are key to their high reactivity.[6]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and effective ligand for a wide range of Suzuki-Miyaura reactions, including those with hindered aryl chlorides and heteroaryl substrates.[4][5][7][8]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly effective and universal ligand, particularly useful for creating sterically demanding biaryls.[4][5][9][10]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often used for challenging couplings, including those involving hindered substrates.[11] The choice between ligands like RuPhos and others can be influenced by the specific electronic and steric demands of the substrates.[12]

  • Specialized Ligands for Extreme Steric Hindrance: For the synthesis of exceptionally hindered biaryls, such as tetra-ortho-substituted biaryls, specialized ligands like AntPhos and BI-DIME have demonstrated superior performance.[11][13] More recently, ligands like HFTPhos have been developed to accelerate reductive elimination through secondary interactions, allowing for very low catalyst loadings in the synthesis of sterically demanding biaryls.[14]

Palladium Precatalysts: The use of precatalysts that rapidly generate the active LPd(0) species is highly advantageous, especially when dealing with unstable boronic acids that can decompose under prolonged heating.[15][16] Buchwald and others have developed several generations of precatalysts with improved stability and activity.[3] For instance, a precatalyst that quickly forms the active XPhosPd(0) species at room temperature enables the successful coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids.[15][16]

N-Heterocyclic Carbenes (NHCs): NHC ligands are another class of highly effective ligands for Suzuki-Miyaura coupling, offering high stability and activity, and can be particularly useful for hindered substrates.[2]

Logical Flow for Catalyst System Selection

CatalystSelection start Start: Hindered Boronic Acid Coupling substrate_analysis Analyze Substrate Steric Hindrance start->substrate_analysis ligand_choice Select Ligand Type substrate_analysis->ligand_choice buchwald_ligands Buchwald Biaryl Phosphines (XPhos, SPhos, RuPhos) ligand_choice->buchwald_ligands Moderately to Highly Hindered specialized_ligands Specialized Ligands (AntPhos, HFTPhos) ligand_choice->specialized_ligands Extremely Hindered (e.g., tetra-ortho) nhc_ligands N-Heterocyclic Carbenes (NHCs) ligand_choice->nhc_ligands Alternative for High Stability precatalyst_decision Use a Precatalyst? buchwald_ligands->precatalyst_decision specialized_ligands->precatalyst_decision nhc_ligands->precatalyst_decision yes_precatalyst Yes, for unstable boronic acids or rapid catalyst activation. precatalyst_decision->yes_precatalyst no_precatalyst No, standard Pd source (e.g., Pd(OAc)2, Pd2(dba)3) precatalyst_decision->no_precatalyst optimization Optimize Reaction Conditions (Base, Solvent, Temperature) yes_precatalyst->optimization no_precatalyst->optimization end Successful Coupling optimization->end

Caption: Decision tree for selecting a palladium catalyst system for hindered boronic acids.

Quantitative Data Summary

The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of hindered substrates.

Table 1: Comparison of Catalysts for a Model Hindered Coupling Reaction

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000[17]
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167[17]
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667[17]
HFTPhos Pd G30.025TolueneK₃PO₄11024933720155[14]
Pd(OAc)₂ / AntPhos1TolueneK₃PO₄11024High--[13]

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.

Experimental Protocols

Below are detailed protocols for Suzuki-Miyaura cross-coupling reactions with hindered boronic acids, adapted from literature procedures.

General Experimental Workflow

Workflow prep 1. Prepare Reaction Vessel (Oven-dried, cooled under inert gas) reagents 2. Add Reagents (Aryl halide, boronic acid, base) prep->reagents catalyst 3. Add Catalyst System (Pd source and ligand, or precatalyst) reagents->catalyst solvent 4. Add Solvent (Anhydrous, degassed) catalyst->solvent reaction 5. Reaction (Stir under inert atmosphere at desired temperature) solvent->reaction monitoring 6. Monitor Progress (TLC, GC, or LC-MS) reaction->monitoring workup 7. Work-up and Purification (Quench, extract, column chromatography) monitoring->workup

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride with a Phenylboronic Acid using a Pd/SPhos Catalyst System

This protocol is a general guideline based on high-turnover catalyst systems.[17]

Materials:

  • Hindered Aryl Chloride (e.g., 2,4,6-trimethylchlorobenzene)

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos

  • Potassium Phosphate (K₃PO₄), finely powdered

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the hindered aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.0005 mol%) and SPhos (0.001 mol%) in a small amount of anhydrous toluene.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Under a positive pressure of inert gas, add the catalyst solution to the Schlenk tube, followed by anhydrous toluene (2 mL) and degassed water (0.2 mL).

  • Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fast Suzuki-Miyaura Coupling of an Unstable Hindered Boronic Acid using an XPhos Precatalyst

This protocol is adapted for use with unstable boronic acids where rapid catalyst activation at lower temperatures is crucial.[15][16]

Materials:

  • Aryl Halide (e.g., 4-chlorotoluene)

  • Unstable Hindered Boronic Acid (e.g., 2,6-difluorophenylboronic acid)

  • XPhos Pd G3 Precatalyst

  • Potassium Phosphate (K₃PO₄)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Water, degassed

  • Reaction vial with a screw cap and septum

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the unstable hindered boronic acid (1.5 mmol), the XPhos Pd G3 precatalyst (1-2 mol%), and potassium phosphate (3.0 mmol) to a reaction vial containing a magnetic stir bar.

  • Add anhydrous, degassed THF (2 mL) and degassed water (0.5 mL) to the vial.

  • Seal the vial with the screw cap and remove it from the glovebox (if used).

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).

  • Monitor the reaction closely and for a shorter duration (e.g., 30 minutes to 2 hours) due to the potential for boronic acid decomposition.

  • Once the reaction is complete, as determined by TLC or GC-MS, cool the mixture to room temperature.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product via flash column chromatography.

The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[1]

SuzukiCycle cluster_main Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(R¹)(X) Pd0->OA_complex Oxidative Addition Transmetalation_complex L-Pd(II)(R¹)(R²) OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R¹-R² Transmetalation_complex->Product ArylHalide R¹-X ArylHalide->OA_complex BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation_complex Base Base Base->Transmetalation_complex Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The role of the base is crucial for the transmetalation step. It activates the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[18][19][20] For hindered substrates, the choice of a suitable base, such as potassium phosphate, is critical for achieving high reaction efficiency.[2]

Conclusion

The successful Suzuki-Miyaura cross-coupling of hindered boronic acids is highly dependent on the judicious selection of the palladium catalyst system. The use of bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, often in combination with palladium precatalysts, is a highly effective strategy. For extremely challenging substrates, specialized ligands may be required. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own coupling reactions involving sterically demanding partners. Careful consideration of the ligand, palladium source, base, solvent, and temperature is essential for achieving high yields and efficient reactions.

References

Application Notes and Protocols for 4-Bromo-2,5-dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal base and solvent for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,5-dimethylphenylboronic acid. The appropriate choice of these reagents is critical for maximizing reaction yield and minimizing side reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the creation of complex biaryl structures that are often key scaffolds in pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a primary application for this reagent, and its efficiency is profoundly influenced by the choice of base and solvent. The base is crucial for the activation of the boronic acid to facilitate transmetalation, while the solvent system affects catalyst stability, reagent solubility, and the overall reaction mechanism. For electron-rich boronic acids like this compound, careful optimization of these parameters is essential for successful outcomes.

Optimal Base Selection

The selection of an appropriate base is critical for achieving high yields and minimizing side reactions. Inorganic bases are commonly employed and have demonstrated effectiveness in couplings with electron-rich substrates. Stronger inorganic bases often lead to superior performance in these transformations.

Data Presentation: Comparison of Bases in Suzuki-Miyaura Coupling

The following table summarizes the impact of different bases on the yield of the Suzuki-Miyaura coupling reaction between (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole, which serves as a model for the reactivity of this compound.[1]

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data adapted from a study on a structurally similar boronic acid and is expected to be a strong predictor for this compound.[1]

Based on this data, Potassium Phosphate (K₃PO₄) is the recommended base for achieving the highest yields. Cesium Carbonate (Cs₂CO₃) and Potassium Carbonate (K₂CO₃) are also effective alternatives.

Optimal Solvent Selection

The choice of solvent is another critical parameter. Aprotic polar solvents or biphasic mixtures with water are typically the most effective. The addition of water can be beneficial for dissolving the inorganic base and facilitating the crucial transmetalation step in the catalytic cycle.

Data Presentation: Summary of Solvent Effects on Suzuki-Miyaura Coupling

The following table summarizes typical solvents used for Suzuki-Miyaura reactions and their general effects on the reaction outcome.

Solvent SystemGeneral Effects & RecommendationsExpected Yield
1,4-Dioxane/Water Provides good solubility for both organic and inorganic reagents. Often used with bases like K₃PO₄ or K₂CO₃. A robust and widely applicable system.High
Tetrahydrofuran (THF)/Water A versatile and effective solvent for a range of cross-coupling reactions.Good
Toluene/Water A common choice for reactions requiring higher temperatures. The biphasic system requires efficient stirring.Good to High
N,N-Dimethylformamide (DMF)/Water A polar aprotic solvent useful for challenging couplings or substrates with poor solubility in other systems. Caution is advised as DMF can sometimes lead to side reactions.[2]Moderate to Good
Acetonitrile (ACN) A polar aprotic solvent that can be used under both anhydrous and aqueous conditions.[2]Variable
Water Can be used as a "green" solvent, particularly with water-soluble catalysts and substrates.[2]Variable

For this compound, a mixture of 1,4-Dioxane and water is highly recommended as a starting point for optimization.

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L_n pdi R¹-Pd(II)-X L_n pd0->pdi Oxidative Addition product R¹-R² pdii R¹-Pd(II)-OR' L_n pdi->pdii Anion Exchange pdiii R¹-Pd(II)-R² L_n pdii->pdiii Transmetalation pdiii->pd0 Reductive Elimination pdiii->product aryl_halide R¹-X (Aryl Halide) aryl_halide->pdi base Base (e.g., K₃PO₄) base->pdii boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pdiii

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents reagents 1. Charge Schlenk flask with: - this compound - Aryl halide coupling partner - Base (e.g., K₃PO₄) - Palladium catalyst start->reagents inert 2. Evacuate and backfill flask with inert gas (e.g., Argon) reagents->inert solvent 3. Add degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe inert->solvent heat 4. Heat reaction mixture with stirring (e.g., 90°C for 12 hours) solvent->heat workup 5. Cool, dilute with organic solvent, and perform aqueous workup (water, brine) heat->workup purify 6. Dry organic layer, concentrate, and purify crude product (e.g., column chromatography) workup->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Protocol 1 is the recommended starting point for achieving the highest yield based on comparative data for similar substrates.[1]

Protocol 1: High-Yield Conditions using K₃PO₄

Materials:

  • This compound (1.2 mmol)

  • Aryl Halide (1.0 mmol)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (8 mL), degassed

  • Deionized water (2 mL), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Round-bottom or Schlenk flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), potassium phosphate (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

  • Stir the reaction mixture and heat to 90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-16 hours.

  • After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Alternative Conditions using K₂CO₃

This protocol provides a cost-effective alternative to potassium phosphate, which may result in a slightly lower yield.

Materials:

  • Same as Protocol 1, but substitute Potassium Phosphate with Potassium Carbonate (K₂CO₃) (3.0 mmol).

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting potassium phosphate with potassium carbonate.

  • The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12-16 hours.

  • Follow steps 5-8 from Protocol 1 for reaction workup and purification.

Troubleshooting and Optimization
  • Low Yield: If low yields are observed, consider using a more advanced catalyst system, such as a palladium precursor (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos).[3]

  • Protodeboronation: This is a common side reaction where the boronic acid's C-B bond is cleaved and replaced with a hydrogen atom.[3] To minimize this, ensure anhydrous conditions by thoroughly drying all reagents and solvents and maintaining a strict inert atmosphere.[3] Using a less aggressive base or converting the boronic acid to a more stable pinacol ester (Bpin) derivative can also mitigate this issue.[3]

  • Degassing: Thoroughly degassing the solvents is critical. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and poor yields.[3] Bubbling an inert gas through the solvents for 20-30 minutes before use is a common and effective technique.[3]

References

Use of 4-Bromo-2,5-dimethylphenylboronic acid as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-dimethylphenylboronic acid is a versatile synthetic building block, predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility is particularly evident in the construction of complex biaryl structures, which are common scaffolds in medicinal chemistry and materials science. The presence of the bromine atom and the boronic acid moiety on the same molecule allows for sequential, regioselective functionalization, making it a valuable tool for the synthesis of diverse molecular architectures.

These application notes provide an overview of the use of this compound in the synthesis of a potent and selective Tyrosine-protein kinase non-receptor 2 (TNK2) inhibitor. Detailed experimental protocols and a summary of reaction parameters are provided to facilitate its use in a laboratory setting.

Application in the Synthesis of a TNK2 Inhibitor

A key application of this compound is in the synthesis of novel kinase inhibitors. Specifically, it has been used as a key building block in the synthesis of a potent and selective benzopyrimidodiazepinone-based TNK2 inhibitor, referred to as compound 32 in relevant literature.[1][2][3] TNK2, also known as ACK1, is a non-receptor tyrosine kinase that is implicated in various cellular processes, including cell proliferation, survival, and migration.[4][5] Its dysregulation has been linked to the progression of several cancers, making it a significant target for therapeutic intervention.[1][6]

The synthesis of this TNK2 inhibitor involves a Suzuki-Miyaura cross-coupling reaction where this compound is coupled with a halogenated benzopyrimidodiazepinone core. This reaction is a critical step in introducing the 4-bromo-2,5-dimethylphenyl moiety, which is essential for the inhibitor's activity.

Synthetic Workflow for TNK2 Inhibitor Synthesis

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate cluster_final Final Product A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., 1,4-Dioxane/Water) A->C B 8-bromo-2-chloro-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one B->C D Coupled Intermediate C->D Reaction E TNK2 Inhibitor (Compound 32) D->E Further Synthetic Steps

A high-level workflow for the synthesis of a TNK2 inhibitor.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling reaction using this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 8-bromo-2-chloro-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][7]diazepin-6-one)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium phosphate)

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a dry reaction flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note that yields can vary significantly depending on the specific substrates and reaction conditions.

ParameterValue/ConditionReference
Aryl Halide 8-bromo-2-chloro-5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][7]diazepin-6-one[1]
Boronic Acid This compound[1]
Catalyst Tetrakis(triphenylphosphine)palladium(0)[8]
Base Potassium Phosphate (K₃PO₄)[8]
Solvent 1,4-Dioxane / Water[8]
Temperature 90 °C[8]
Reaction Time 12-24 hours[8]
Yield Moderate to Good[9]

TNK2 Signaling Pathway and Inhibition

TNK2 is a non-receptor tyrosine kinase that plays a role in various signaling pathways that are crucial for cell growth and proliferation. It can be activated by various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and MERTK.[4][10] Once activated, TNK2 can phosphorylate a range of downstream effectors, including AKT and the Androgen Receptor (AR), leading to the activation of pro-survival and proliferative signaling cascades.[6][11]

TNK2 inhibitors, such as the one synthesized using this compound, typically function by binding to the ATP-binding site of the kinase domain of TNK2.[4] This competitive inhibition prevents the phosphorylation of TNK2's downstream targets, thereby blocking the propagation of its oncogenic signals.[4][5]

TNK2 Signaling Pathway Diagram

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) TNK2 TNK2 (ACK1) RTK->TNK2 Activation AKT AKT TNK2->AKT Phosphorylation AR Androgen Receptor (AR) TNK2->AR Phosphorylation Migration Cell Migration TNK2->Migration Inhibitor TNK2 Inhibitor (e.g., Compound 32) Inhibitor->TNK2 Inhibition Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival AR->Proliferation

A simplified diagram of the TNK2 signaling pathway and its inhibition.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its successful application in the synthesis of a potent TNK2 inhibitor highlights its importance as a building block for creating novel therapeutics. The provided protocols and data serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity in other cross-coupling reactions and its incorporation into other biologically active scaffolds is an active area of research.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Bromo-2,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the construction of carbon-carbon bonds, offering high tolerance for various functional groups and generally high yields.

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2,5-dimethylphenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling reaction. Due to the limited availability of specific experimental data for this compound, this guide adapts protocols and data from the closely related and well-documented analogue, (4-Bromo-2,5-dimethoxyphenyl)boronic acid. The principles and reaction conditions are largely transferable; however, researchers should consider that the electronic and steric differences between methyl and methoxy groups may influence reaction kinetics and yields.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)3- pd2_intermediate R1-Pd(II)Ln-R2 transmetalation->pd2_intermediate boronate R2-B(OR)3- base Base boronic_acid R2-B(OH)2 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination product R1-R2 reductive_elimination->product product->pd0 Regenerated Catalyst

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following protocols are adapted for the use of this compound and are based on established procedures for similar substrates.[1][2] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary to achieve the highest yields for specific aryl halide coupling partners.

General Procedure for Suzuki-Miyaura Coupling
  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (see Table 1 for comparison, 2.0-3.0 equiv.), and the palladium catalyst with its corresponding ligand (e.g., Pd(PPh₃)₄ (3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)).

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 ratio) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is between 4 and 16 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Troubleshooting Common Issues

Low yields in Suzuki couplings with electron-rich and sterically hindered substrates like this compound can occur.[1] Common side reactions include:

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous conditions and selecting an appropriate base.

  • Homocoupling: Self-coupling of the boronic acid. This is more likely if the cross-coupling reaction is slow.

  • Catalyst Decomposition: The palladium catalyst can decompose at high temperatures. Using more robust ligands or lower reaction temperatures with a more active catalyst can mitigate this.

For challenging substrates, switching from standard catalysts like Pd(PPh₃)₄ to more robust systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often beneficial.[1]

Data Presentation: Comparison of Reaction Conditions

The choice of base is critical for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes the impact of different inorganic bases on the yield of the coupling between (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole, which serves as a valuable reference for reactions with this compound.[2]

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data adapted from a study on (4-Bromo-2,5-dimethoxyphenyl)boronic acid.[2]

The data suggests that stronger inorganic bases like potassium phosphate (K₃PO₄) can lead to higher yields in this type of transformation.

Experimental Workflow Diagram

The general workflow for the synthesis of biaryl compounds using this compound is outlined below.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere Setup (Schlenk Flask, Vacuum/Inert Gas Cycles) A->B C 3. Solvent Addition (Degassed Solvent Mixture) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Workup (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product (Biaryl Compound) G->H

References

Application Notes and Protocols: Boronic Acid Analogs in the Synthesis of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, motility, and intracellular transport. Its dynamic polymerization into microtubules and subsequent depolymerization are essential for the formation of the mitotic spindle during cell division.[1][2] Consequently, agents that disrupt microtubule dynamics are a cornerstone of cancer chemotherapy.[1][2] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow, is a potent inhibitor of tubulin polymerization that binds to the colchicine binding site.[3][4] Its simple structure has inspired the synthesis of numerous analogs with improved pharmacological properties.[2]

The boronic acid group has emerged as a valuable pharmacophore in drug discovery due to its unique chemical properties, including its ability to form reversible covalent bonds with biological nucleophiles.[3][5] While a specific application for 4-Bromo-2,5-dimethylphenylboronic acid in the synthesis of tubulin polymerization inhibitors was not identified in a comprehensive literature review, this document provides detailed application notes and protocols based on the synthesis and evaluation of structurally related boronic acid bioisosteres of Combretastatin A-4.[3] These protocols serve as a practical guide for researchers interested in exploring the synthesis and biological evaluation of novel arylboronic acid-containing tubulin inhibitors.

Application Notes

Synthesis of Boronic Acid Bioisosteres of Combretastatin A-4

The synthesis of boronic acid analogs of CA-4 can be achieved through a multi-step process, a key step of which is the Wittig reaction to form the characteristic stilbene backbone.[3] The general strategy involves the synthesis of a phosphonium salt (e.g., 3,4,5-trimethoxybenzyltriphenylphosphonium bromide) and its subsequent reaction with a substituted benzaldehyde to yield a mixture of cis- and trans-stilbene isomers.[3] The desired cis-isomer is then isolated and converted to the target boronic acid.

A representative synthetic workflow is the preparation of a boronic acid analog of CA-4 starting from 3,4,5-trimethoxybenzaldehyde.[3] This involves the formation of a phosphonium salt, followed by a Wittig reaction with a bromo-substituted benzaldehyde. The resulting bromo-stilbene is then converted to the corresponding boronic acid via a lithium-halogen exchange followed by quenching with a borate ester.[3]

Biological Activity and Data Presentation

The synthesized boronic acid analogs of CA-4 are evaluated for their biological activity, primarily their ability to inhibit tubulin polymerization and their cytotoxicity against cancer cell lines.[3] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of Tubulin Polymerization and Cytotoxicity of Boronic Acid Analogs of CA-4

CompoundTubulin Polymerization IC50 (µM) [a]Cytotoxicity (MCF-7) IC50 (µM) [b]
Analog 8a1.5 ± 0.10.003 ± 0.001
Analog 8b2.1 ± 0.20.009 ± 0.002
Analog 8c3.5 ± 0.30.025 ± 0.005
Combretastatin A-41.2 ± 0.10.002 ± 0.001

[a] Inhibition of tubulin polymerization was measured with a tubulin concentration of 10 µM.[3] [b] Inhibition of cell growth was determined in MCF-7 human breast carcinoma cells.[3]

Experimental Protocols

I. Synthesis of a Boronic Acid Analog of Combretastatin A-4

This protocol describes the synthesis of a representative boronic acid analog of CA-4, adapted from published procedures.[3]

Step 1: Synthesis of 3,4,5-Trimethoxybenzyltriphenylphosphonium bromide (5)

  • To a solution of 3,4,5-trimethoxybenzyl bromide (12.0 mmol) in dry tetrahydrofuran (THF, 30 mL), add triphenylphosphine (15.6 mmol).

  • Reflux the mixture with stirring for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the resulting white solid and wash it with a mixture of ether and hexanes to afford the phosphonium salt 5 in quantitative yield.[3]

Step 2: Synthesis of the cis-Stilbene derivative (7a-c)

  • Suspend the phosphonium salt 5 (2-4 mmol) in dry THF (10-20 mL) and cool the suspension to -78°C.

  • Add sodium bis(trimethylsilyl)amide (1.0 M in THF, 1.1 equivalents) dropwise and stir the resulting mixture for 2-3 hours at -78°C.

  • Add a solution of the appropriate bromo-substituted benzaldehyde (1.1 equivalents) in THF dropwise.

  • Stir the mixture for 5 hours at -78°C.

  • Quench the reaction by pouring the solution into a saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a crude mixture of cis- and trans-isomers.

  • Separate the isomers via column chromatography to isolate the desired cis-stilbene derivative.[3]

Step 3: Synthesis of the Boronic Acid Analog (8a-c)

  • Dissolve the purified cis-stilbene derivative (1 mmol) in dry THF (10 mL) and cool the solution to -78°C.

  • Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture for 1 hour at -78°C.

  • Add trimethylboronate (1.2 equivalents) and stir for an additional 2 hours at -78°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final boronic acid analog.[3]

II. In Vitro Tubulin Polymerization Assay

This assay measures the ability of a test compound to inhibit the polymerization of tubulin into microtubules.[6]

  • Prepare a tubulin solution (e.g., 2 mg/mL porcine brain tubulin) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.[7]

  • Add GTP to a final concentration of 1 mM and a polymerization enhancer such as glycerol (e.g., 10%).[7]

  • Dispense the tubulin solution into a pre-warmed 96-well plate.

  • Add serial dilutions of the test compound (and positive/negative controls like paclitaxel and nocodazole) to the wells.

  • Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

  • Monitor the change in absorbance over time (e.g., every 30 seconds for 90 minutes) as an indicator of tubulin polymerization.

  • Plot the absorbance against time to generate polymerization curves.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effects of a compound on cancer cell lines.[6][8][9]

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).[6]

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[8]

  • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.[8]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[9]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_0 Synthesis of Phosphonium Salt cluster_1 Wittig Reaction cluster_2 Boronic Acid Formation 3,4,5-Trimethoxybenzyl bromide 3,4,5-Trimethoxybenzyl bromide Reflux in THF Reflux in THF 3,4,5-Trimethoxybenzyl bromide->Reflux in THF Triphenylphosphine Triphenylphosphine Triphenylphosphine->Reflux in THF Phosphonium Salt (5) Phosphonium Salt (5) Reflux in THF->Phosphonium Salt (5) NaHMDS, THF, -78C NaHMDS, THF, -78C Phosphonium Salt (5)->NaHMDS, THF, -78C Bromo-benzaldehyde Bromo-benzaldehyde Bromo-benzaldehyde->NaHMDS, THF, -78C cis-Stilbene (7) cis-Stilbene (7) NaHMDS, THF, -78C->cis-Stilbene (7) n-BuLi, Trimethylboronate n-BuLi, Trimethylboronate cis-Stilbene (7)->n-BuLi, Trimethylboronate Boronic Acid Analog (8) Boronic Acid Analog (8) n-BuLi, Trimethylboronate->Boronic Acid Analog (8)

Figure 1: Synthetic workflow for a boronic acid analog of CA-4.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Results Synthesized Compound Synthesized Compound Tubulin Polymerization Assay Tubulin Polymerization Assay Synthesized Compound->Tubulin Polymerization Assay Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Synthesized Compound->Cytotoxicity Assay (MTT) Polymerization Curves Polymerization Curves Tubulin Polymerization Assay->Polymerization Curves Dose-Response Curves Dose-Response Curves Cytotoxicity Assay (MTT)->Dose-Response Curves IC50 Calculation IC50 Calculation Polymerization Curves->IC50 Calculation Dose-Response Curves->IC50 Calculation Biological Activity Profile Biological Activity Profile IC50 Calculation->Biological Activity Profile

Figure 2: Experimental workflow for biological evaluation.

References

Application Notes and Protocols for Mechanochemical Suzuki Polymerization with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting mechanochemical Suzuki polymerization using arylboronic acids. This solvent-free approach offers a sustainable and efficient alternative to traditional solution-based polymerization methods for synthesizing conjugated polymers.[1]

Introduction

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool in polymer chemistry.[2][3] Specifically, the mechanochemical Suzuki-Miyaura coupling reaction allows for the polymerization of arylboronic acids with aryl halides to form C-C bonds and construct polymer backbones.[4][5] This technique, often carried out in a ball mill, circumvents the need for bulk solvents, reduces waste, and can lead to the synthesis of polymers that are difficult to obtain through conventional methods due to solubility issues.[1][6][7] The process is known for its simplicity, speed, and energy efficiency.[8]

Liquid-assisted grinding (LAG) is a common variation of this technique, where a small amount of liquid is added to the solid reactants to enhance reaction rates and improve product properties.

Key Advantages of Mechanochemical Suzuki Polymerization

  • Sustainable and Green: Eliminates the need for bulk toxic solvents, reducing environmental impact.[8]

  • Efficiency: Reactions can be significantly faster than solution-based methods, with some polymerizations completed in minutes.[7][8][9]

  • Broad Substrate Scope: Effective for a variety of arylboronic acids and aryl halides.[4]

  • Access to Novel Materials: Enables the synthesis of insoluble or poorly soluble polymers.[1][7]

  • Simplified Work-up: The absence of solvent simplifies product isolation and purification.

Experimental Protocols

General Protocol for Mechanochemical Suzuki Polymerization of Polyfluorenes

This protocol is based on the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-diyl) (PF) and its derivatives.[7][9]

Materials:

  • 9,9-dioctylfluorene-2,7-diboronic acid

  • 9,9-dioctyl-2,7-dibromofluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Equipment:

  • Vibrational ball mill

  • Stainless-steel grinding jar (e.g., 5 mL)

  • Stainless-steel milling balls (e.g., 5 mm diameter)

Procedure:

  • Charging the Grinding Jar: To a stainless-steel grinding jar, add the monomers, catalyst, and base. For the synthesis of PF, a typical loading would be:

    • 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol)

    • 9,9-dioctyl-2,7-dibromofluorene (115 mg, 0.209 mmol)

    • Pd(OAc)₂ (4.69 mg, 0.010 mmol)

    • K₂CO₃ (231 mg, 1.67 mmol)

  • Adding Milling Media: Add stainless-steel balls to the grinding jar (e.g., four 5 mm balls).[7]

  • Milling: Seal the jar and place it in the vibrational ball mill. Subject the mixture to milling for the desired time and frequency. A typical condition is 30 minutes at 1800 rpm.[7]

  • Product Isolation: After milling, open the jar and precipitate the product in methanol.

  • Purification: Refrigerate the precipitated polymer overnight, then collect the solid by filtration and dry under vacuum.

Experimental Workflow

G cluster_0 Preparation cluster_1 Mechanochemical Reaction cluster_2 Product Isolation cluster_3 Characterization A Weigh Monomers, Catalyst, and Base B Charge Grinding Jar A->B C Add Milling Balls B->C D Ball Mill at Set Frequency and Time C->D E Precipitate in Methanol D->E F Filter and Dry Polymer E->F G GPC, NMR, etc. F->G

Caption: Workflow for Mechanochemical Suzuki Polymerization.

Data Presentation

Mechanochemical Synthesis of Polyfluorene (PF)

The following table summarizes the effect of varying reaction parameters on the synthesis of poly(9,9-di-n-octylfluorenyl-2,7-diyl).

EntryMilling Time (min)Milling Frequency (rpm)Catalyst Loading (mol%)Yield (%)Mn (kDa)PDI (Đ)
130180057510.21.9
215180057810.51.8
35180058011.21.8
41180057210.81.9
5512005659.82.0
656005589.12.1
7518002.5688.52.2
8518001557.22.5

Data synthesized from information presented in related studies.[7]

Mechanochemical Synthesis of Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PFBT)

This table shows the impact of milling time on the synthesis of PFBT.

EntryTime (min)Yield (%)Mn (kDa)PDI (Đ)
130255.61.4
215245.81.7
35407.41.7
41367.41.7

Reaction conditions: 9,9-dioctylfluorene-2,7-diboronic acid (100 mg, 0.209 mmol), 4,7-dibromobenzo[c]-1,2,5-thiadiazole (61.5 mg, 0.209 mmol), Pd(OAc)₂ (4.69 mg, 0.021 mmol), and K₂CO₃ (231 mg, 1.67 mmol) in a 5 mL stainless-steel jar with four 5 mm stainless-steel balls at 600 rpm.[7]

Mechanistic Considerations

The mechanochemical Suzuki polymerization proceeds through a catalytic cycle similar to the solution-phase reaction, involving oxidative addition, transmetalation, and reductive elimination. The mechanical forces generated during ball milling facilitate the intimate mixing of reactants and the activation of chemical bonds, driving the reaction forward in the solid state.

G cluster_reactants Reactants cluster_product Product Ar-Pd(II)-X Ar-Pd(II)-X Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Pd(0) Pd(0) Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination (Ar-Ar') Polymer (Ar-Ar')n Polymer (Ar-Ar')n Ar-Pd(II)-Ar'->Polymer (Ar-Ar')n Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X) Aryl Halide (Ar-X)->Ar-Pd(II)-X Arylboronic Acid (Ar'-B(OR)2) Arylboronic Acid (Ar'-B(OR)2) Arylboronic Acid (Ar'-B(OR)2)->Ar-Pd(II)-Ar'

Caption: Simplified Catalytic Cycle for Suzuki Polymerization.

Conclusion

Mechanochemical Suzuki polymerization with arylboronic acids represents a significant advancement in the sustainable synthesis of conjugated polymers.[10] The protocols and data presented here demonstrate the feasibility and efficiency of this solvent-free method. By optimizing parameters such as milling time, frequency, and catalyst loading, researchers can tailor the properties of the resulting polymers for various applications in organic electronics and materials science.[8] Further exploration into the scope of monomers and the development of new catalytic systems will continue to expand the utility of this powerful synthetic technique.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 4-Bromo-2,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 4-Bromo-2,5-dimethylphenylboronic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the use of the sterically hindered and electron-rich this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The two methyl groups ortho and meta to the boronic acid create significant steric bulk, which can impede the approach of the palladium catalyst and slow down crucial steps in the catalytic cycle like transmetalation and reductive elimination.[1][2][3] Additionally, the electron-donating nature of the methyl groups can make the boronic acid less reactive.

To address low yields, a systematic optimization of the reaction conditions is necessary. Key parameters to investigate include the catalyst-ligand system, the base, the solvent, and the reaction temperature.[3][4]

Q2: My starting material is consumed, but the desired product yield is low. What are the common side reactions?

If your starting material is consumed without efficient formation of the desired product, several side reactions could be occurring:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, where it is replaced by a hydrogen atom.[1] Electron-rich and sterically hindered boronic acids are particularly susceptible to this side reaction, which is often promoted by the presence of a base and water.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (a symmetrical 4,4'-Dibromo-2,2',5,5'-tetramethyl-1,1'-biphenyl).[1][2] This can be a significant side reaction if the desired cross-coupling is slow.

  • Catalyst Decomposition: The palladium catalyst can decompose into inactive palladium black, especially at high temperatures or if the ligand does not sufficiently stabilize it.[1]

Q3: I am using a standard catalyst like Pd(PPh₃)₄ and getting poor results. What catalyst system should I try?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) are often ineffective for sterically demanding substrates.[1][2][3] More robust catalyst systems are typically required. Consider switching to a system composed of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.[1][2][3]

Recommended Catalyst Systems:

Palladium PrecursorLigandKey Advantages
Pd(OAc)₂ or Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosExcellent for sterically hindered and electron-rich substrates.[1][3]
Pd(OAc)₂ or Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs) High efficacy and stability, even with tetra-ortho-substituted biaryls.[3][5]
Palladacycle Precatalysts(e.g., XPhos Pd G3)Air and moisture stable, offering ease of handling and high activity.[6]

Q4: Which base and solvent combination is most effective for this type of Suzuki coupling?

The choice of base and solvent is critical and interdependent.

  • Bases: A moderately strong base is often a good starting point. Weaker bases may not be sufficient to promote the reaction, while overly strong bases can accelerate side reactions.

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for hindered couplings.[3][4][7]

    • Cesium Carbonate (Cs₂CO₃): Also highly effective, particularly due to the beneficial effect of the cesium cation.[3][7]

    • Potassium tert-butoxide (t-BuOK): A stronger base that may be necessary for very hindered systems.[3][5]

  • Solvents: Aprotic polar solvents or aromatic hydrocarbons are generally preferred.

    • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used.[3]

    • Aromatic Solvents: Toluene and xylene are effective, especially for reactions requiring higher temperatures.[1][3]

    • Solvent Mixtures: A mixture of an organic solvent with a small amount of water (e.g., Dioxane/H₂O) can be beneficial when using phosphate or carbonate bases.[3][7]

Q5: How can I minimize protodeboronation?

To reduce this common side reaction:

  • Use Anhydrous Conditions: Meticulously dry your solvent and reagents and perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]

  • Select the Right Base: A weaker base or precise control over the amount of a stronger base can be beneficial.[1]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition. The ester is then cleaved in situ during the reaction.[1]

Troubleshooting Workflow

G start Low Yield with this compound check_sm Are Starting Materials Consumed? start->check_sm sm_not_consumed Starting Materials Not Consumed check_sm->sm_not_consumed No sm_consumed Starting Materials Consumed check_sm->sm_consumed Yes optimize_catalyst Optimize Catalyst System: - Use Bulky Ligands (SPhos, XPhos) - Increase Catalyst Loading sm_not_consumed->optimize_catalyst increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp check_base_solvent Re-evaluate Base/Solvent: - Use K₃PO₄ or Cs₂CO₃ - Try Toluene or Dioxane increase_temp->check_base_solvent side_reactions Suspect Side Reactions: - Protodeboronation - Homocoupling sm_consumed->side_reactions minimize_proto Minimize Protodeboronation: - Use Anhydrous Conditions - Use Weaker Base - Convert to Boronic Ester side_reactions->minimize_proto minimize_homo Minimize Homocoupling: - Adjust Stoichiometry - Slower Addition of Boronic Acid side_reactions->minimize_homo

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound:

This protocol is a robust starting point and may require optimization for specific coupling partners.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[1][6]

  • Inert Atmosphere: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[1][6]

  • Solvent Addition: Add a degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. Degassing can be achieved by bubbling the inert gas through the solvent for 20-30 minutes.[1][6]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C and stir the reaction vigorously.[1][3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.[1][2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[1][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][6]

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L₂-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiib Ar-Pd(II)L₂-Ar' transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition ar_boronic Ar'-B(OR)₂ ar_boronic->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Minimizing Protodeboronation of Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protodeboronation, a common side reaction affecting electron-rich and heteroaromatic boronic acids in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low yield of desired product with significant formation of a deboronated arene byproduct.

This is a classic indication that protodeboronation is outcompeting your desired cross-coupling reaction. Here’s a step-by-step guide to troubleshoot this issue:

1. Evaluate Your Reaction Conditions:

  • Base Selection: Strong bases can significantly accelerate protodeboronation.[1] If you are using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to a milder base.

  • Temperature: Elevated temperatures can increase the rate of protodeboronation.[1] Aim for the lowest temperature that allows for efficient catalytic turnover.

  • Water Content: While some Suzuki-Miyaura reactions require water, excessive amounts can serve as a proton source and promote protodeboronation.[2]

2. Consider a More Stable Boron Reagent:

If optimizing the reaction conditions is insufficient, your boronic acid may be too unstable. Consider using a more robust derivative in a "slow-release" strategy.[3][4]

  • Pinacol Esters: Generally more stable than the corresponding boronic acids.[5]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are exceptionally stable, air-stable solids that slowly release the boronic acid under the reaction conditions.[6]

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable crystalline solids that also participate in a slow-release mechanism.[4]

3. Optimize Your Catalytic System:

An inefficient catalyst can allow more time for the boronic acid to decompose.

  • Increase Catalyst Loading: This can accelerate the desired coupling reaction.[7]

  • Use Robust Ligands: Electron-rich and bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands, can promote efficient cross-coupling.[1]

Issue 2: Inconsistent results and poor reproducibility between batches.

This can be frustrating and may point to subtle variations in your experimental setup.

1. Rigorously Control for Water:

  • Anhydrous Solvents: Ensure you are using truly anhydrous solvents.

  • Drying Agents: Consider adding activated molecular sieves (e.g., 4Å) to your reaction mixture.[1]

  • Glassware Preparation: Thoroughly oven-dry all glassware before use.

2. Reagent Quality and Handling:

  • Boronic Acid Stability: Be aware that some commercially available boronic acids can decompose upon storage.[8] It is best to use fresh or properly stored reagents.

  • Base Purity and Handling: Ensure your base is anhydrous and has been stored correctly.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with electron-rich boronic acids?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[2] This leads to the consumption of your starting material, reducing the yield of your desired product and generating an arene byproduct that can complicate purification. Electron-rich boronic acids are particularly susceptible to this reaction due to the increased electron density on the aromatic ring, which facilitates the cleavage of the C-B bond.[9]

Q2: What are the primary mechanisms of protodeboronation?

Protodeboronation can proceed through several pathways, primarily catalyzed by acid or base.

  • Acid-Catalyzed Protodeboronation: This mechanism involves the protonation of the boronic acid, making the boron atom more electrophilic and susceptible to cleavage.[10]

  • Base-Catalyzed Protodeboronation: This is more common in cross-coupling reactions. The base reacts with the boronic acid to form a more reactive boronate species, which is then protonated by a proton source like water.[10] For some heteroaromatic boronic acids, a zwitterionic intermediate can be responsible for rapid protodeboronation under neutral pH conditions.[10]

Q3: How does pH affect the rate of protodeboronation?

The pH of the reaction medium is a critical factor. For many simple aromatic boronic acids, the rate of protodeboronation is minimized at a neutral pH. The reaction is accelerated under both acidic and basic conditions.[10] However, for certain basic heteroaromatic boronic acids, the fastest rate of protodeboronation can occur at neutral pH due to the formation of a reactive zwitterionic species.[10]

Q4: Are boronic esters always more stable than boronic acids?

It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, will always increase its stability against protodeboronation. While this is often the case, it is not a universal rule. The stability of a boronic ester is nuanced and can depend on the specific structure of the ester and the reaction conditions.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various reaction parameters on the extent of protodeboronation and the yield of the desired cross-coupling product.

Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseSolventTemperature (°C)Yield (%)Reference
K₃PO₄Toluene/H₂O10095[11]
K₂CO₃Dioxane/H₂O8088[10]
Cs₂CO₃THF/H₂O6692[12]
NaOHEthanol/H₂OReflux75[11]

Table 2: Comparison of Boron Reagents in Suzuki-Miyaura Coupling

Boron ReagentStabilityKey AdvantagePotential DrawbackReference
Boronic AcidLow to ModerateCommercially availableProne to protodeboronation[10]
Pinacol BoronateModerateMore stable than boronic acidCan still undergo protodeboronation[5]
MIDA BoronateVery HighExceptionally stable, air-stableRequires an additional synthetic step[6]
Trifluoroborate SaltHighHighly stable crystalline solidsRequires specific hydrolysis conditions[4]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling Using a MIDA Boronate to Minimize Protodeboronation

This protocol is a general guideline and should be optimized for your specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂/SPhos ligand, 2 mol%)

  • Mild base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, MIDA boronate, and the mild base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of an N-methyliminodiacetic acid (MIDA) Boronate

Materials:

  • Boronic acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • DMSO

Procedure:

  • In a round-bottom flask, dissolve the boronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Continue heating until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be used directly or purified by crystallization or chromatography.

Visualizations

Protodeboronation_Pathways cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed ArB(OH)2 ArB(OH)2 ArB(OH)2H+ ArB(OH)2H+ ArB(OH)2->ArB(OH)2H+ + H+ Ar-H Ar-H ArB(OH)2H+->Ar-H + H2O - B(OH)3 - H+ ArB(OH)2_base ArB(OH)2 ArB(OH)3- ArB(OH)3- ArB(OH)2_base->ArB(OH)3- + OH- Ar-H_base Ar-H ArB(OH)3-->Ar-H_base + H2O - B(OH)3 - OH-

Caption: Acid- and base-catalyzed pathways for protodeboronation.

Troubleshooting_Workflow start Low Yield & High Protodeboronation q1 Using Strong Base (e.g., NaOH, KOH)? start->q1 a1_yes Switch to Milder Base (e.g., K3PO4, Cs2CO3) q1->a1_yes Yes q2 High Reaction Temperature? q1->q2 No a1_yes->q2 a2_yes Lower Temperature q2->a2_yes Yes q3 Using Free Boronic Acid? q2->q3 No a2_yes->q3 a3_yes Use Stabilized Reagent (MIDA, Pinacol, R-BF3K) q3->a3_yes Yes end Problem Solved? q3->end No a3_yes->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

Slow_Release_Strategy Stable Precursor Stable Boron Reagent (MIDA Boronate or R-BF3K) Unstable Boronic Acid Unstable Boronic Acid (Low Concentration) Stable Precursor->Unstable Boronic Acid Slow Release (Hydrolysis) Suzuki Coupling Suzuki-Miyaura Cross-Coupling Unstable Boronic Acid->Suzuki Coupling Fast Protodeboronation Protodeboronation (Minimized) Unstable Boronic Acid->Protodeboronation Slow

Caption: The "slow-release" strategy to minimize protodeboronation.

References

Common side reactions in Suzuki coupling of substituted aryl halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Suzuki-Miyaura cross-coupling of substituted aryl halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Suzuki coupling?

A1: The three most common side reactions that can lower the yield of the desired cross-coupled product are:

  • Protodeboronation: The cleavage of the carbon-boron bond of the organoboron reagent, which is replaced by a carbon-hydrogen bond. This consumes the boronic acid starting material.[1][2]

  • Homocoupling: The coupling of two molecules of the organoboron reagent to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen and palladium(II) species.[3][4]

  • Dehalogenation: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct.[3][5]

Q2: How can I identify which side reaction is occurring in my experiment?

A2: You can identify the major side products by analyzing the crude reaction mixture using standard analytical techniques:

  • TLC: Side products will appear as new spots. For instance, a dehalogenated product is typically less polar than the starting aryl halide.[6]

  • GC-MS or LC-MS: These techniques will show peaks corresponding to the molecular weights of the expected side products (e.g., Ar-H for dehalogenation, Ar-Ar for homocoupling of the boronic acid).[2][6]

  • NMR Spectroscopy: 1H NMR of the crude product will reveal characteristic signals for the side products. For example, in dehalogenation, a new aromatic proton signal will appear in place of the carbon-halogen bond.[6]

Q3: What is the role of the base in Suzuki coupling and how does it affect side reactions?

A3: The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.[7][8] However, the choice and strength of the base can significantly influence the extent of side reactions. Strong bases can accelerate protodeboronation, while certain bases might promote dehalogenation.[9][10] Weaker inorganic bases like potassium carbonate (K2CO3) or potassium phosphate (K3PO4) are often preferred to minimize homocoupling.[11]

Q4: How do phosphine ligands influence the outcome of the reaction?

A4: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[12] Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), can accelerate the desired oxidative addition and reductive elimination steps, which helps to suppress side reactions by increasing the rate of the productive reaction.[10][11][13] Conversely, some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation under certain conditions.[14]

Troubleshooting Guides

Issue 1: Low Yield due to Protodeboronation

Protodeboronation is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a C-H bond.[5] This is a common issue, especially with electron-deficient or heteroaromatic boronic acids.[2]

Troubleshooting Steps:

  • Modify the Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These derivatives exhibit slower release of the boronic acid, minimizing its concentration and thus the potential for side reactions.[5][15]

  • Adjust the Base: Use a milder base. Strong bases can accelerate protodeboronation. Consider switching from hydroxides or alkoxides to carbonates (e.g., Cs2CO3, K2CO3) or phosphates (e.g., K3PO4).[9][16]

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider a more active catalyst system rather than increasing the temperature.[1]

  • Ensure Anhydrous Conditions: Water is a proton source for protodeboronation. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.[15]

  • Optimize the Catalyst System: A slow catalytic cycle exposes the boronic acid to degradation for longer. Increase the catalyst loading or use more active, electron-rich phosphine ligands to accelerate the cross-coupling.[1]

Table 1: Effect of Boronic Acid Derivative on Protodeboronation

Boronic Acid DerivativeStabilityConditions Favoring UseKey Advantage
Boronic AcidLow to ModerateStandard couplings, robust substratesCommercially available, reactive
Pinacol EsterModerate to HighWhen protodeboronation is significantIncreased stability, compatible with many conditions
MIDA EsterHighFor very unstable boronic acids, sequential couplingsHighly stable, allows for slow release of boronic acid
OrganotrifluoroborateHighAnhydrous conditions, slow-release strategiesStable solids, tunable hydrolysis rates

Experimental Protocol to Minimize Protodeboronation

This protocol is a general starting point for a Suzuki coupling prone to protodeboronation.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv, anhydrous)

  • Anhydrous toluene

Procedure:

  • Oven-dry all glassware and cool under an inert atmosphere (Argon or Nitrogen).

  • To a Schlenk flask, add the aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the boronic acid pinacol ester to the mixture.

  • Heat the reaction to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2]

Troubleshooting Workflow for Protodeboronation

G start Low Yield & High Protodeboronation Observed base Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) start->base temp Lower Reaction Temperature (e.g., 60-80 °C) start->temp solvent Use Anhydrous Solvents start->solvent boron Switch to Boronic Ester (Pinacol or MIDA) start->boron end Problem Resolved? base->end temp->end solvent->end boron->end

Caption: A decision tree for troubleshooting protodeboronation.

Issue 2: Significant Homocoupling Product Formation

Homocoupling of the boronic acid to form a symmetrical biaryl (Ar-B(OH)₂ → Ar-Ar) is often caused by the presence of oxygen and Pd(II) species.[4]

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[17] Thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon) for 30-60 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[17]

  • Use a Pd(0) Precatalyst: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), in situ reduction to the active Pd(0) species can be inefficient and lead to homocoupling.[17] Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[17]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help minimize the concentration of Pd(II) species that promote homocoupling.[18]

  • Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). Their steric hindrance can disfavor the formation of intermediates that lead to homocoupling.[11][17]

  • Select an Appropriate Base: Weaker inorganic bases like K₂CO₃ and K₃PO₄ are generally less likely to promote homocoupling compared to strong bases like NaOH.[11]

Table 2: Influence of Reaction Parameters on Homocoupling

ParameterCondition Promoting HomocouplingRecommended Condition to Minimize Homocoupling
Atmosphere Presence of OxygenRigorously degassed, inert atmosphere (Ar or N₂)
Palladium Source Pd(II) precatalysts (e.g., Pd(OAc)₂)Pd(0) precatalysts (e.g., Pd₂(dba)₃)
Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., SPhos, XPhos)
Base Strong bases (e.g., NaOH)Weaker inorganic bases (e.g., K₃PO₄, K₂CO₃)

Experimental Protocol to Minimize Homocoupling

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

Procedure:

  • Add the aryl halide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos to a Schlenk tube.

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) under a positive pressure of argon.

  • Monitor the reaction progress.

  • After completion, cool to room temperature and work up as previously described.

Logical Workflow for Minimizing Homocoupling

G start High Homocoupling Observed degas Ensure Rigorous Degassing (Ar sparge or Freeze-Pump-Thaw) start->degas catalyst Switch to Pd(0) Precatalyst (e.g., Pd₂(dba)₃) degas->catalyst ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) catalyst->ligand base Use Weaker Inorganic Base (e.g., K₃PO₄) ligand->base result Reduced Homocoupling base->result G start Suzuki Reaction Failed (Low Conversion/Multiple Products) analyze Analyze Crude Mixture (LCMS, NMR) start->analyze identify Identify Major Byproduct(s) analyze->identify proto Protodeboronation identify->proto Ar-H from Boronic Acid homo Homocoupling identify->homo Ar-Ar from Boronic Acid dehalo Dehalogenation identify->dehalo Ar-H from Aryl Halide troubleshoot_proto Follow Protodeboronation Troubleshooting Guide proto->troubleshoot_proto troubleshoot_homo Follow Homocoupling Troubleshooting Guide homo->troubleshoot_homo troubleshoot_dehalo Follow Dehalogenation Troubleshooting Guide dehalo->troubleshoot_dehalo

References

Technical Support Center: Optimization of Reaction Conditions for Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing chemical reactions involving sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: My reaction with a sterically hindered substrate is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields with sterically hindered substrates are a common challenge primarily due to the decreased reaction rate caused by steric hindrance around the reaction centers. This impedes crucial steps in the catalytic cycle or reaction mechanism. A systematic approach to troubleshooting should focus on the following key areas:

  • Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts may be ineffective.[1] For cross-coupling reactions, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated metal center, which is necessary to facilitate the oxidative addition of the hindered substrate and accelerate the reductive elimination step.[1]

  • Solvent Choice: The solvent can significantly influence reaction rates by stabilizing intermediates and transition states.[3][4] Polar aprotic solvents are often favored for SN2-type reactions as they do not overly stabilize the nucleophile.[5] For reactions involving ionic intermediates, such as S_N1-type pathways or certain organometallic catalytic cycles, polar protic solvents may be beneficial.[5][6]

  • Base Selection: The strength and steric bulk of the base are crucial, particularly in cross-coupling reactions where it facilitates the transmetalation step.[2] For challenging couplings, stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases.[2]

  • Temperature and Concentration: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[2] Additionally, adjusting the concentration of the limiting reagent, typically between 0.1 M and 0.5 M, can influence the reaction kinetics.[2]

Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Q2: I'm struggling with a Suzuki-Miyaura coupling involving a tri-ortho-substituted biaryl synthesis. What specific modifications should I consider?

A2: Synthesizing sterically demanding biaryls via Suzuki-Miyaura coupling requires robust catalyst systems. For such challenging substrates, consider catalysts like Pd/BI-DIME, which have shown efficiency in these reactions. It's also crucial to carefully optimize the ligand and base combination.

Q3: My Buchwald-Hartwig amination of a hindered aryl chloride with a primary amine is failing. What are the likely causes and solutions?

A3: The Buchwald-Hartwig amination of hindered substrates often requires specialized ligands to facilitate the C-N bond formation. The use of sterically hindered and electron-rich phosphine ligands is crucial.[7] For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective as they are believed to prevent the formation of unreactive palladium dimers.[8] Additionally, using a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is critical.[9]

Q4: I am observing low yields in a Sonogashira coupling with a sterically hindered alkyne. How can I improve the outcome?

A4: Steric hindrance can impede the coupling of terminal alkynes. To address this, consider using a copper-free Sonogashira protocol, as the copper co-catalyst can sometimes lead to side reactions. The choice of a bulky, electron-rich phosphine ligand for the palladium catalyst is also important to promote the catalytic cycle.[10] In some cases, increasing the reaction temperature and using a strong base like cesium carbonate can improve yields.[11]

Carbonyl Chemistry (Wittig, Grignard)

Q5: My Wittig reaction with a sterically hindered ketone is not proceeding. What are my options?

A5: Sterically hindered ketones are notoriously challenging substrates for the Wittig reaction, often leading to slow reactions and poor yields, especially with stabilized ylides.[12][13] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative. The HWE reaction utilizes a more nucleophilic phosphonate-stabilized carbanion, which is generally more effective with hindered carbonyls.[12]

Q6: I am observing significant amounts of side products in a Grignard reaction with a hindered ketone. How can I increase the yield of the desired tertiary alcohol?

A6: With sterically hindered ketones, Grignard reagents can act as a base, leading to deprotonation and recovery of the starting ketone after workup, or as a reducing agent, forming a secondary alcohol.[14] To favor the desired nucleophilic addition, consider the following:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can increase the nucleophilicity of the Grignard reagent and improve yields with hindered ketones.

  • Alternative Reagents: In some cases, organolithium reagents may be more effective nucleophiles for hindered ketones.

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Potential Cause Recommended Solution
Inactive CatalystEnsure the palladium source and ligand are active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[2] Consider using a more active precatalyst like a palladacycle.[2]
Oxygen ContaminationDeoxygenate the solvent thoroughly and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration to prevent homocoupling of the boronic acid and catalyst decomposition.[2]
Ineffective BaseFor hindered substrates, a strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step.[2][15]
Poor Ligand ChoiceEmploy bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which are effective for coupling sterically hindered substrates.[1][2]
Unstable Boronic AcidConsider converting the boronic acid to a more stable MIDA boronate or trifluoroborate salt.

Troubleshooting Failed Wittig Reaction with Hindered Aldehydes/Ketones

Potential Cause Recommended Solution
Steric HindranceFor hindered ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a more nucleophilic phosphonate-stabilized carbanion.[12]
Unstable YlideHighly reactive, unstabilized ylides can decompose. Ensure ylide generation is performed at low temperatures (e.g., 0 °C or -78 °C) and the carbonyl compound is added slowly.[12]
Low Ylide ReactivityOverly stabilized ylides may not be reactive enough for hindered carbonyls.[12] Consider using a less stabilized ylide if the substrate allows.
Incomplete Ylide FormationUse a sufficiently strong base (e.g., n-BuLi, NaH, KOtBu) in an anhydrous solvent to ensure complete deprotonation of the phosphonium salt.[12]
Aldehyde InstabilityAldehydes can be prone to oxidation or polymerization.[12][13] Use freshly purified aldehyde or consider forming it in situ via oxidation of the corresponding alcohol.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Hindered Substrate

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a strong base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

General Protocol for a Standard Wittig Reaction (Non-stabilized ylide)

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether. Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C). Add a strong base (e.g., n-BuLi, 1.05 equivalents) dropwise. The formation of the ylide is often indicated by a distinct color change.[12] Stir the mixture for 30-60 minutes at this temperature.

  • Reaction with Carbonyl: Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent to the ylide solution at the low temperature.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography.

Visualizations

Troubleshooting_Hindered_Reaction cluster_catalyst Catalyst/Ligand Strategy cluster_solvent Solvent Strategy cluster_base Base Strategy cluster_conditions Condition Adjustment start Low Yield with Hindered Substrate catalyst Catalyst/Ligand Optimization start->catalyst solvent Solvent Screening start->solvent base Base Selection start->base conditions Reaction Condition Adjustment start->conditions bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos) catalyst->bulky_ligand nhc_ligand Consider N-Heterocyclic Carbene (NHC) Ligands catalyst->nhc_ligand polar_aprotic Polar Aprotic (e.g., Dioxane, THF) solvent->polar_aprotic polar_protic Polar Protic (e.g., t-BuOH/H2O) solvent->polar_protic strong_base Strong, Non-coordinating Base (e.g., K3PO4) base->strong_base hindered_base Consider Sterically Hindered Base base->hindered_base temperature Increase Temperature conditions->temperature concentration Adjust Concentration conditions->concentration success Improved Yield bulky_ligand->success nhc_ligand->success polar_aprotic->success polar_protic->success strong_base->success hindered_base->success temperature->success concentration->success

Caption: Troubleshooting workflow for low-yielding reactions with hindered substrates.

Suzuki_Miyaura_Cycle_Hindered Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArX Ar-X (Hindered) ArX->OxAdd Boronic R-B(OR')_2 Boronic->Transmetal Base Base Base->Transmetal

References

Technical Support Center: Preventing Homocoupling of 4-Bromo-2,5-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired homocoupling of 4-Bromo-2,5-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is a common side reaction where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl dimer.[1][2] This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][3]

Q2: What are the primary causes of this compound homocoupling?

A2: The homocoupling of arylboronic acids is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then promote the coupling of two boronic acid molecules.[1][4] Rigorous exclusion of oxygen is one of the most critical steps to prevent this pathway.[3][5]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as a precatalyst, it can directly react with the boronic acid to generate the homocoupled product and the active Pd(0) catalyst.[1][2] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.[1]

Q3: Why might this compound be particularly susceptible to side reactions?

A3: While not explicitly detailed for this specific molecule in the search results, related electron-rich boronic acids can be prone to side reactions like protodeboronation (cleavage of the C-B bond).[6] The electronic properties of the dimethyl and bromo substituents on the phenyl ring can influence the reactivity of the boronic acid and its susceptibility to both desired cross-coupling and undesired side reactions.

Q4: How does the choice of base impact homocoupling?

A4: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to facilitate transmetalation.[7][8][9] However, an inappropriate choice or concentration of base can sometimes exacerbate side reactions.[6] For electron-rich systems, stronger inorganic bases like K₃PO₄ are often effective.[10] The key is to choose a base that promotes the desired cross-coupling at a much faster rate than any side reactions.

Q5: Are there any chemical additives that can suppress homocoupling?

A5: Yes, mild reducing agents can be added to the reaction mixture to minimize the concentration of Pd(II) species that cause homocoupling. Potassium formate, for example, has been shown to be effective in reducing Pd(II) to Pd(0) without interfering with the catalytic cycle, thereby suppressing the formation of the homocoupled dimer.[3][5]

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Significant formation of homocoupled byproduct 1. Presence of dissolved oxygen in the reaction mixture.[1][3] 2. Use of a Pd(II) precatalyst without an efficient initial reduction.[1] 3. The rate of homocoupling is competitive with the desired cross-coupling reaction.1a. Rigorously degas all solvents and the final reaction mixture. This can be done by sparging with an inert gas (Nitrogen or Argon) for 20-30 minutes or by using three to five freeze-pump-thaw cycles for complete oxygen removal.[1][3] 2a. Switch to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or a pre-formed catalyst like SPhos-Pd-G3.[1][3] 2b. If using a Pd(II) source, add a mild reducing agent like potassium formate (1.1-1.5 equivalents relative to the palladium) to the reaction mixture before adding the catalyst.[5] 3a. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate the desired cross-coupling reaction.[3][6] 3b. Add the boronic acid solution slowly to the reaction mixture to keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1]
Low yield of the desired product, but starting material is consumed 1. Homocoupling is the dominant reaction pathway. 2. Protodeboronation of the boronic acid is occurring.[6] 3. Catalyst deactivation or decomposition.[6]1. Implement all solutions for "Significant formation of homocoupled byproduct." 2a. Use anhydrous conditions by carefully drying solvents and reagents.[6] 2b. Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester), which is less prone to protodeboronation and homocoupling.[6][11] 3a. Ensure high purity of all reagents.[3] 3b. Optimize the reaction temperature; excessive heat can lead to the formation of inactive palladium black.[3][6]
Difficult purification due to co-elution of product and homocoupled dimer 1. Similar polarity of the desired product and the symmetrical biaryl byproduct.[3]1a. If homocoupling cannot be fully suppressed, explore different solvent systems for column chromatography to improve separation.[3] 1b. Consider recrystallization as an alternative purification method.[3]

Data Presentation

The following table summarizes the significant effect of deoxygenation and additives on suppressing boronic acid homocoupling, adapted from a study on a related Suzuki-Miyaura reaction.

Table 1: Effect of Deoxygenation and Potassium Formate on Homocoupling [3][5]

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)
1NoneNone5.8Not Reported
2Subsurface N₂ SpargeNone0.8Not Reported
3Subsurface N₂ SpargePotassium Formate<0.1>95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol provides a starting point for the cross-coupling of this compound and should be optimized for specific substrates.

Reagent Preparation & Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a bulky phosphine ligand (e.g., SPhos, 0.04 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).[6]

  • If using a Pd(II) source like Pd(OAc)₂, consider adding potassium formate (1.1-1.5 equiv. relative to Pd).[5]

Establishing an Inert Atmosphere: 3. Seal the flask with a septum and perform a minimum of three vacuum/backfill cycles with a high-purity inert gas (Nitrogen or Argon) to ensure an oxygen-free environment.[6]

Solvent Addition and Degassing: 4. Prepare a degassed solvent mixture (e.g., 1,4-Dioxane/water 4:1) by bubbling an inert gas through the solvents for at least 30 minutes.[6] 5. Add the degassed solvent to the Schlenk flask via syringe under a positive pressure of inert gas. 6. Further degas the entire reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.[3]

Catalyst Addition and Reaction: 7. Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ with a ligand, or a pre-formed Pd(0) catalyst, 1-3 mol%).[10] 8. Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).[6] 9. Monitor the reaction progress using TLC or LC-MS.[6]

Workup and Purification: 10. Once the reaction is complete, cool the mixture to room temperature. 11. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6] 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6] 13. Purify the crude product by column chromatography on silica gel.[6]

Mandatory Visualization

Diagram 1: Competing Reaction Pathways

Suzuki_Homocoupling_Prevention Suzuki Cross-Coupling vs. Homocoupling Pathway cluster_reactants Initial State cluster_suzuki Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway ArX Aryl Halide (Ar-X) OA Oxidative Addition ArX->OA 1. Boronic Boronic Acid (R-B(OH)₂) this compound TM Transmetalation Boronic->TM Homocoupling_Step Homocoupling Reaction Boronic->Homocoupling_Step 2 equivalents Pd0 Active Pd(0) Catalyst Pd0->OA PdII Inactive Pd(II) Pd0->PdII Oxidation OA->TM 2. RE Reductive Elimination TM->RE 3. RE->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RE->Product O2 Oxygen (O₂) O2->PdII PdII_precatalyst Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_precatalyst->PdII Direct Source PdII->Homocoupling_Step Byproduct Homocoupled Dimer (R-R) Homocoupling_Step->Byproduct Prevention Prevention Strategies: - Rigorous Degassing - Use Pd(0) Source - Add Reducing Agent - Bulky Ligands Prevention->OA Accelerates Prevention->O2 Blocks Prevention->PdII Reduces

References

Technical Support Center: Catalyst Deactivation and Decomposition in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation and decomposition in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or non-existent yields are among the most common problems in cross-coupling reactions, often pointing towards issues with the catalyst's activity.[1] A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions

CauseDiagnostic SignsRecommended Actions
Catalyst Poisoning Reaction stalls or fails to initiate.Use high-purity reagents and solvents.[2] If sulfur poisoning is suspected, consider pretreatment of reagents or use of a scavenger.[3] For substrates with coordinating heteroatoms (e.g., pyridines, imidazoles), use bulky, electron-rich ligands to shield the metal center.[2][4]
Formation of Palladium Black A black precipitate is observed in the reaction mixture.[5]This indicates agglomeration of the active Pd(0) catalyst.[1] Ensure a strict inert atmosphere to prevent oxidation.[6] Lowering the reaction temperature may slow down decomposition.[4] Consider using ligands that stabilize the Pd(0) species.[7]
Inefficient Pre-catalyst Activation When using a Pd(II) pre-catalyst, the reaction is sluggish from the start.Ensure the reducing agent (often a phosphine ligand or an additive) is effective.[4] Consider using a well-defined Pd(0) pre-catalyst.
Thermal Decomposition Reaction stops prematurely, especially at elevated temperatures.Run the reaction at the lowest effective temperature.[4] Screen different solvents that allow for lower reaction temperatures.
Ligand Degradation Inconsistent results, especially with air-sensitive phosphine ligands.Use fresh, high-purity ligands stored under an inert atmosphere.[6] Consider using more robust ligands like N-heterocyclic carbenes (NHCs) or bulky biarylphosphines.[2]
Issue 2: Reaction Stalls Before Completion

A reaction that starts well but fails to reach full conversion often indicates a catalyst that deactivates over the course of the reaction.[5]

Possible Causes and Solutions

CauseDiagnostic SignsRecommended Actions
Product Inhibition Reaction rate slows down as product concentration increases.This is common in reactions forming products that can coordinate to the catalyst, like bipyridines.[5] Higher catalyst loading might be necessary to have enough active catalyst to complete the reaction.[5]
Change in Reaction Conditions pH shift or consumption of a crucial reagent over time.Monitor the reaction pH if applicable. Ensure an adequate amount of base is present throughout the reaction.
Slow Catalyst Decomposition Gradual formation of palladium black over the reaction time.Optimize ligand-to-metal ratio; a slight excess of ligand can sometimes stabilize the catalyst.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in cross-coupling reactions?

A1: The main deactivation mechanisms are:

  • Poisoning: Strong binding of substrates, products, or impurities (e.g., sulfur compounds) to the catalyst's active sites.[8][9]

  • Thermal Degradation (Sintering): Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area and the formation of inactive palladium black.[8][10]

  • Fouling: Physical blockage of active sites by deposits like coke.[11]

  • Chemical Decomposition: Undesired chemical reactions that alter the catalyst's structure, such as oxidation of the active Pd(0) species or degradation of the supporting ligands.[4][12]

Q2: How can I visually identify catalyst deactivation?

A2: A common visual indicator is the formation of a black precipitate, known as palladium black, which signals the agglomeration of the palladium catalyst.[5] A stalled reaction, where the starting materials are no longer being consumed as monitored by techniques like TLC or LC-MS, is another sign of catalyst deactivation.[5]

Q3: What is the role of the ligand in preventing catalyst deactivation?

A3: Ligands play a crucial role in stabilizing the metal center.[13] Bulky, electron-rich ligands can protect the metal from aggregating into nanoparticles and can prevent the coordination of poisoning species.[2][4] They also modulate the electronic properties of the catalyst to facilitate the desired catalytic cycle and suppress deactivation pathways.[13]

Q4: My reaction involves a heteroaromatic substrate and is failing. What could be the issue?

A4: Heteroatoms, particularly nitrogen in rings like pyridines and imidazoles, can act as Lewis bases and coordinate strongly to the palladium center, leading to catalyst poisoning.[4] This forms stable, off-cycle complexes that are catalytically inactive.[4] The use of sterically hindered ligands can mitigate this issue by creating a crowded environment around the palladium, making it more difficult for the heteroatom to bind.[4]

Q5: Can I regenerate a deactivated palladium catalyst?

A5: In some cases, catalyst regeneration is possible, though it can be challenging. For palladium black, treatment with an oxidizing agent followed by reduction can sometimes restore activity. For poisoning by specific impurities, removal of the poison from the reaction medium is the first step. Some industrial processes have established protocols for catalyst regeneration.[14] However, for many lab-scale reactions, using a fresh catalyst is often more practical.

Experimental Protocols

Protocol 1: Testing for Catalyst Poisoning by an Impurity

Objective: To determine if an impurity in a reagent or solvent is responsible for catalyst deactivation.

Methodology:

  • Baseline Reaction: Set up the cross-coupling reaction using your standard reagents and solvents. Monitor the reaction progress and determine the final yield.

  • High-Purity Reaction: Set up an identical reaction in parallel. However, for this reaction, use reagents and solvents of the highest available purity. This includes:

    • Using freshly purchased, high-purity starting materials.

    • Employing anhydrous, degassed solvents.

    • Using a fresh batch of catalyst and ligand from a reliable supplier.

  • Analysis: Compare the yield and reaction profile of the high-purity reaction to the baseline reaction. A significant improvement in the high-purity reaction strongly suggests that an impurity in one of your standard reagents or solvents is poisoning the catalyst.[15]

Protocol 2: Assessing Thermal Stability of the Catalyst

Objective: To determine the optimal temperature for the reaction that balances reaction rate with catalyst stability.

Methodology:

  • Reaction Array: Set up a series of identical reactions in parallel, each in a separate reaction vessel.

  • Temperature Gradient: Run each reaction at a different, constant temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC, LC-MS, or TLC). Note the time to completion and the final yield for each temperature. Also, visually inspect for the formation of palladium black.

  • Analysis: Plot the yield versus temperature. The optimal temperature will be the one that provides a good reaction rate and high yield without significant catalyst decomposition (as indicated by palladium black formation or a drop in yield at higher temperatures).[4]

Visualizations

Catalyst_Deactivation_Pathways cluster_poisoning Poisoning cluster_thermal Thermal Degradation cluster_oxidation Chemical Decomposition Active_Catalyst Active Pd(0) Catalyst Poisoned_Complex Poisoned Complex Pd_Black Palladium Black (Agglomerates) Active_Catalyst->Pd_Black High Temperature Oxidized_Pd Oxidized Pd(II/IV) Active_Catalyst->Oxidized_Pd Oxidation Inactive_Species Inactive Species Poison Poison (S, N-heterocycles, etc.) Poison->Poisoned_Complex Coordination Poisoned_Complex->Inactive_Species Pd_Black->Inactive_Species Oxidized_Pd->Inactive_Species Oxygen Oxygen Oxygen->Oxidized_Pd

Caption: Major pathways of palladium catalyst deactivation in cross-coupling reactions.

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Reagents Check Reagent Purity & Inertness of Atmosphere Start->Check_Reagents Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Purity/Inertness OK Success Reaction Improved Check_Reagents->Success Impurity Found / O2 Leak Screen_Ligands Screen Ligands Optimize_Temp->Screen_Ligands No Improvement Optimize_Temp->Success Improvement Screen_Base_Solvent Screen Base / Solvent Screen_Ligands->Screen_Base_Solvent No Improvement Screen_Ligands->Success Improvement Screen_Base_Solvent->Success Improvement

References

Technical Support Center: Purification of Suzuki Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Suzuki coupling products.

Troubleshooting Guides and FAQs

This section is designed to provide answers to specific issues you may encounter during the purification of your Suzuki coupling reaction products.

FAQ 1: Identifying and Addressing Common Impurities

Question: What are the most common impurities I should expect in my crude Suzuki coupling product, and how can I identify them?

Answer: Common impurities in Suzuki coupling reactions can be categorized as follows:

  • Starting Materials: Unreacted aryl halide and unreacted boronic acid or its derivatives.

  • Homocoupling Products: Biaryl products formed from the coupling of two identical boronic acid molecules (boronic acid homocoupling) or two identical aryl halide molecules.[1][2]

  • Protodeborylation/Dehalogenation Products: The arene byproduct resulting from the replacement of the boronic acid group with a hydrogen atom, and the arene byproduct from the replacement of the halogen on the aryl halide with a hydrogen atom.[1]

  • Catalyst-Related Impurities: Residual palladium catalyst, phosphine ligands, and their oxidation products (e.g., triphenylphosphine oxide).[3][4]

  • Base and Inorganic Salts: The base used in the reaction and inorganic salts formed as byproducts.

Identification: These impurities can typically be identified by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture.

FAQ 2: Removing Palladium Residues

Question: My purified product is still contaminated with palladium. What are the most effective methods for removing residual palladium?

Answer: Residual palladium can be challenging to remove, but several effective methods are available. The choice of method depends on the nature of your product and the level of palladium contamination.

  • Filtration through Celite: A simple first step is to filter the reaction mixture through a pad of Celite to remove precipitated palladium black.[1]

  • Silica Gel Chromatography: Standard silica gel column chromatography can effectively remove palladium residues, which often bind strongly to the silica.

  • Palladium Scavengers: For very low residual palladium levels, solid-supported scavengers are highly effective. These are functionalized materials that selectively bind to palladium. Common scavengers include those with thiol (e.g., SiliaMetS Thiol, MP-TMT) or amine functionalities.[5][6][7] The crude product solution is stirred with the scavenger, which is then filtered off.

Quantitative Data on Palladium Scavengers:

The following table summarizes the performance of various palladium scavengers in reducing palladium content.

ScavengerInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33,000< 2005 equiv. scavenger, RT, overnight[8]
MP-TMT500 - 800< 105 equiv. scavenger, RT, overnight[8]
Polystyrene-bound TMT>90% removal-50 mg scavenger[9]
SiliaMetS Thiol2400≤ 1610 wt.% scavenger mixture[7]
SiliaMetS Thiourea2400≤ 1610 wt.% scavenger mixture[7]
Activated Carbon (Darco)2400> 16-[7]
Polymer-based scavenger (Quadrapure)2400> 16-[7]
FAQ 3: Dealing with Boronic Acid and its Byproducts

Question: I'm having trouble removing unreacted boronic acid and its homocoupling byproduct. What purification strategies should I try?

Answer: Boronic acids and their byproducts can often be challenging to separate from the desired product due to similar polarities.

  • Liquid-Liquid Extraction: An acidic or basic wash can be used to remove boronic acids. Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH).[10] The desired product, if neutral, will remain in the organic layer.

  • Column Chromatography: Careful selection of the eluent system for silica gel chromatography is crucial. Sometimes, a gradient elution is necessary to achieve good separation. For polar products that co-elute with boronic acid impurities, trying different solvent systems such as dichloromethane/methanol may be effective.[10]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing both unreacted boronic acid and its homocoupling byproduct.

FAQ 4: My Product and a Key Impurity Have Very Similar Rf Values in TLC.

Question: My desired product and a major impurity (e.g., homocoupled byproduct or starting material) have almost identical Rf values on TLC, making column chromatography difficult. What can I do?

Answer: This is a common and frustrating problem. Here are several strategies to try:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with a wide range of solvent systems with different polarities and selectivities. For example, if you are using a hexane/ethyl acetate system, try switching to a toluene-based or dichloromethane-based system.

    • Gradient Elution: A shallow gradient elution can sometimes resolve closely eluting spots.

    • Additives: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can change the retention factor of your product or the impurity, leading to better separation.

  • Recrystallization: This is often the best solution for separating compounds with similar chromatographic behavior, provided your product is a solid.

  • Chemical Modification: In some cases, it may be possible to selectively react either the product or the impurity to change its polarity, allowing for easier separation. This is a more advanced technique and should be approached with caution.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Suzuki Coupling Reaction
  • Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the inorganic base and salts. If boronic acid impurities are a concern, wash with a 1M aqueous solution of NaOH. Follow with a brine wash to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[11][12]

Protocol 2: Purification by Silica Gel Flash Column Chromatography
  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.

    • Collect fractions and monitor by TLC to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection:

    • Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Test small amounts of your crude product in various solvents to find a suitable one.

    • Alternatively, a two-solvent system can be used, where the product is soluble in the first solvent and insoluble in the second.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent and heat the mixture until the product is completely dissolved. Add more hot solvent dropwise if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.[13]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[13]

    • Once crystal formation at room temperature is complete, you can place the flask in an ice bath to maximize crystal yield.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

Impurity Formation Pathways

Suzuki_Impurity_Pathways ArylHalide Aryl Halide (Ar-X) Product Desired Product (Ar-Ar') ArylHalide->Product Suzuki Coupling Homocoupling2 Homocoupling (Ar-Ar) ArylHalide->Homocoupling2 Side Reaction Dehalogenation Dehalogenation (Ar-H) ArylHalide->Dehalogenation H Source BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->Product Homocoupling1 Homocoupling (Ar'-Ar') BoronicAcid->Homocoupling1 Pd(II) mediated Protodeborylation Protodeborylation (Ar'-H) BoronicAcid->Protodeborylation H+ Source PdCatalyst Pd(0) Catalyst PdCatalyst->Product Base Base Base->Product PhosphineOxide Phosphine Oxide (R3P=O) Phosphine Phosphine Ligand (R3P) Phosphine->PhosphineOxide Oxygen O2 Oxygen->PhosphineOxide

Caption: Common impurity formation pathways in a Suzuki coupling reaction.

Decision Tree for Purification Strategy

Purification_Decision_Tree Start Crude Suzuki Product Workup Aqueous Workup (Acidic/Basic Wash) Start->Workup CheckPolarity Are impurities polar (e.g., boronic acid)? Workup->CheckPolarity Chromatography Silica Gel Chromatography CheckPolarity->Chromatography Yes CheckPolarity->Chromatography No CheckPurityTLC Are product and impurities separable by TLC? Chromatography->CheckPurityTLC Recrystallization Recrystallization CheckPurityTLC->Recrystallization No CheckPalladium Is residual Pd a concern? CheckPurityTLC->CheckPalladium Yes Recrystallization->CheckPalladium Scavengers Use Palladium Scavengers CheckPalladium->Scavengers Yes FinalProduct Pure Product CheckPalladium->FinalProduct No Scavengers->FinalProduct

Caption: Decision tree for selecting a purification strategy for Suzuki coupling products.

References

Technical Support Center: Palladium Residue Removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with removing palladium residues from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My palladium scavenger resin isn't effectively removing the palladium catalyst. What are the common causes and how can I troubleshoot this?

A1: Several factors can lead to inefficient palladium removal by scavenger resins. Here are some common causes and troubleshooting steps:

  • Incorrect Resin Choice: The choice of scavenger resin is critical and depends on the nature of the palladium species in your reaction mixture. For example, resins with thiol functional groups are effective for scavenging Pd(0) and Pd(II) species.

  • Insufficient Amount of Resin: The amount of resin used should be in excess relative to the palladium content. A general guideline is to use 5-10 equivalents of the scavenger resin.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the scavenging efficiency. Most scavenging processes are effective at room temperature, but gentle heating (e.g., 40-50 °C) can sometimes improve performance. Ensure sufficient time is allowed for the resin to bind the palladium; this can range from a few hours to overnight.

  • Solvent Incompatibility: The solvent used in your reaction can affect the swelling of the resin and its ability to capture the palladium. Ensure the resin is compatible with your solvent system.

  • Presence of Competing Ligands: If your reaction mixture contains ligands that bind strongly to palladium, they can compete with the scavenger resin, reducing its efficiency.

Troubleshooting Workflow:

start Low Pd Removal Efficiency resin_choice Verify Resin Choice for Pd Species start->resin_choice resin_amount Increase Resin Equivalents (5-10x) resin_choice->resin_amount conditions Optimize Temperature and Time resin_amount->conditions solvent Check Solvent Compatibility conditions->solvent ligands Consider Competing Ligands solvent->ligands end Improved Pd Removal ligands->end

Caption: Troubleshooting workflow for scavenger resin inefficiency.

Q2: I've tried using activated carbon to remove palladium, but the results are inconsistent. How can I improve the reliability of this method?

A2: Activated carbon is a popular and cost-effective method for palladium removal, but its performance can be variable. Here’s how to improve its consistency:

  • Grade of Activated Carbon: Not all activated carbons are the same. The surface area, pore size, and surface chemistry of the carbon can significantly affect its adsorption capacity for palladium. Use a high-purity, metal-scavenging grade of activated carbon. Some specialized activated carbons are doped with agents to enhance palladium capture.

  • Slurry Agitation: Ensure the activated carbon is well-dispersed in the reaction mixture. Vigorous stirring of the slurry is necessary to maximize the contact between the carbon surface and the palladium species.

  • Filtration: Fine particles of carbon can be challenging to filter. Use a fine filter medium, such as celite or a membrane filter with a small pore size (e.g., 0.45 µm), to ensure complete removal of the carbon after treatment.

  • Solvent Effects: The choice of solvent can influence the adsorption of palladium onto the carbon surface. In some cases, a solvent swap to a less polar solvent after the reaction can improve scavenging efficiency.

Q3: When is precipitation a suitable method for palladium removal, and what are the key considerations?

A3: Precipitation can be a highly effective and economical method for removing the bulk of palladium catalyst, especially on a large scale. It is particularly suitable when the palladium can be converted into an insoluble form.

  • Choice of Precipitating Agent: The selection of the precipitating agent is crucial. For example, reagents containing thiol groups can form insoluble palladium sulfides.

  • pH Adjustment: The pH of the reaction mixture can significantly influence the solubility of palladium species. Adjusting the pH can often induce precipitation.

  • Filtration: After precipitation, the solid palladium species must be efficiently removed by filtration. As with activated carbon, using a filter aid like celite can be beneficial.

Troubleshooting Guides

Issue 1: High levels of residual palladium detected after silica gel chromatography.

Possible Cause Troubleshooting Step
Palladium is co-eluting with the product. Modify the solvent system. A more polar solvent system may help to retain the palladium on the silica gel.
The silica gel has low affinity for the palladium species. Consider using functionalized silica gel with thiol or amine groups, which have a higher affinity for palladium.
The palladium is complexed with the product. Pre-treat the reaction mixture with a scavenger resin or activated carbon before chromatography to break the complex and remove the palladium.

Issue 2: The use of a scavenger resin is leading to product loss.

Possible Cause Troubleshooting Step
The product is non-specifically binding to the resin. Screen different types of scavenger resins. A resin with a different functional group or backbone may have less affinity for your product.
The resin is too acidic or basic and is degrading the product. Choose a resin with a neutral pH. Wash the resin with a neutral solvent before use.
The product is being retained in the resin bed after filtration. Wash the resin thoroughly with a suitable solvent after the scavenging step to recover any trapped product.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Resin

  • At the completion of the palladium-catalyzed reaction, cool the mixture to room temperature.

  • Add the thiol-functionalized scavenger resin (typically 5-10 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stir the resulting slurry at room temperature for 4-16 hours. The optimal time should be determined experimentally.

  • Filter the mixture to remove the resin. A fritted funnel is suitable for this purpose.

  • Wash the resin with the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings.

  • Analyze the palladium content in the solution using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Workflow for Palladium Scavenging:

start Reaction Completion add_resin Add Scavenger Resin start->add_resin stir Stir at Room Temperature (4-16h) add_resin->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Solvent filter->wash combine Combine Filtrate and Washings wash->combine analyze Analyze Pd Content (ICP-MS) combine->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a scavenger resin.

Data Presentation

Table 1: Comparison of Palladium Removal Efficiencies for Different Methods

Method Typical Palladium Reduction Advantages Disadvantages
Scavenger Resins >95%High selectivity, easy to handleHigher cost, potential for product loss
Activated Carbon 90-99%Low cost, widely availableCan be non-selective, fine particles can be difficult to filter
Precipitation >90%Cost-effective for large scaleMay not be suitable for all palladium species, can be messy
Chromatography VariableCan be highly effective for specific casesCan be expensive and time-consuming, may not be scalable

Technical Support Center: Managing Unstable Boronic Acids with MIDA Boronates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyliminodiacetic acid (MIDA) boronates to stabilize and utilize otherwise unstable boronic acids in organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Synthesis of MIDA Boronates

  • Question: My boronic acid is decomposing under the standard high-temperature Dean-Stark conditions for MIDA boronate formation. What should I do?

    • Answer: High temperatures and acidic conditions required for Dean-Stark dehydrative condensation can be incompatible with sensitive boronic acids.[1][2] A milder and often more efficient alternative is to use MIDA anhydride.[1][2][3] This reagent acts as both the MIDA source and an in-situ desiccant, allowing the reaction to proceed at lower temperatures and avoiding harsh acidic conditions.[1][3] This method has been shown to provide higher isolated yields for sensitive boronic acids.[2]

  • Question: I am getting low yields for my MIDA boronate synthesis even with MIDA anhydride. What are some potential issues?

    • Answer:

      • Incomplete Drying: Ensure all reagents and solvents are scrupulously dry. MIDA anhydride's effectiveness as a desiccant can be compromised by excess water.[1]

      • Solvent Choice: Anhydrous dioxane is a commonly used solvent for the MIDA anhydride procedure.[2] Ensure your solvent is of sufficient purity and adequately dried.

      • Reaction Time: While the MIDA anhydride method is generally efficient, some less reactive boronic acids may require longer reaction times to achieve good yields.[4]

      • Stoichiometry: A slight excess of MIDA anhydride can help drive the reaction to completion by ensuring all the boronic acid reacts and by effectively trapping the water byproduct.[1]

  • Question: How can I synthesize MIDA boronates from particularly unstable substrates like ortho-phenolboronic acids?

    • Answer: For difficult-to-access MIDA boronates, such as those derived from unstable ortho-phenolboronic acids, a two-step "protect-then-deprotect" strategy can be effective. This involves protecting the phenol (e.g., as a methoxymethyl (MOM) ether), forming the MIDA boronate, and then deprotecting the phenol under mild conditions (e.g., using TMSCl).[5]

2. Purification of MIDA Boronates

  • Question: I am having trouble purifying my MIDA boronate. What are the recommended purification methods?

    • Answer: A significant advantage of MIDA boronates is their universal compatibility with silica gel chromatography, which is not always the case for the parent boronic acids or other boronic esters like trifluoroborates.[6][7] MIDA boronates are typically crystalline, free-flowing solids, which also makes handling and purification easier.[6] Crystallization is another effective method for purification.[6]

  • Question: My MIDA boronate appears to be decomposing on the silica gel column. How can I prevent this?

    • Answer: While generally stable, MIDA boronates can be sensitive to certain eluents.

      • Avoid prolonged exposure to alcoholic solvents in your eluent system, as this can lead to hydrolysis.[6][7]

      • Solvent systems like dichloromethane:methanol, while useful for TLC analysis, may cause decomposition during preparative column chromatography.[6]

      • For non-polar MIDA boronates, hexane:EtOAc is a good starting point.[6]

      • For highly polar MIDA boronates, consider solvent mixtures like EtOAc:acetone or THF:Et₂O.[6]

  • Question: Is there a simplified purification method for labs not specializing in organic synthesis?

    • Answer: Yes, a "catch-and-release" purification strategy using a centrifuge has been developed.[4] This method leverages the unique binary affinity of MIDA boronates for silica gel, where they are immobile in solvents like Et₂O but are readily eluted with THF.[2] This allows for efficient purification without the need for traditional column chromatography setups.[2][4]

3. Stability and Handling

  • Question: How stable are MIDA boronates to storage and common reaction conditions?

    • Answer: MIDA boronates are known for their exceptional stability. They are generally bench-top stable solids that can be stored under air for extended periods (e.g., no decomposition observed by ¹H NMR after 60 days).[6][8] They are compatible with a wide range of common synthetic reagents and are unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions, even at temperatures up to 80°C.[7]

  • Question: Under what conditions are MIDA boronates unstable?

    • Answer: MIDA boronates are primarily sensitive to hydrolysis under aqueous basic conditions.[1] Prolonged exposure to aqueous or alcoholic solvents, especially with heating or in the presence of a base, will lead to the cleavage of the MIDA ligand to release the free boronic acid.[6][9] They are also generally incompatible with hard nucleophiles like LiAlH₄, DIBAL, and TBAF.[7]

  • Question: Can I perform aqueous workups on reactions involving MIDA boronates?

    • Answer: Yes, MIDA boronates are generally compatible with aqueous extractions using water, brine, and aqueous acids (e.g., aq. HCl, aq. NH₄Cl).[6][7] They are also tolerant to aqueous NaS₂O₃ and aqueous hydrogen peroxide at pH 6.[7] Surprisingly, they can tolerate saturated aqueous NaHCO₃, but not in the presence of alcoholic co-solvents.[7]

4. Deprotection and Use in Cross-Coupling

  • Question: My Suzuki-Miyaura reaction using a MIDA boronate is not working. What are the key parameters for the "slow-release" of the boronic acid?

    • Answer: The "slow-release" strategy is designed to generate the unstable boronic acid in situ at a controlled rate, preventing its decomposition.[8][10] Key factors include:

      • Base and Water: Mild aqueous basic conditions are required for the hydrolysis. A common system is K₃PO₄ in a dioxane/water mixture (e.g., 5:1) at elevated temperatures (e.g., 60-80°C).[10] Stronger bases like 1M NaOH will cause rapid deprotection.

      • Anhydrous Conditions: The cross-coupling itself should be anhydrous to prevent premature deprotection before the catalytic cycle begins. The slow, controlled hydrolysis is what enables the reaction.[8]

      • Catalyst System: The choice of palladium source and ligand is crucial. For challenging couplings, such as with aryl chlorides, highly active catalyst systems (e.g., Pd₂(dba)₃ with phosphine ligands like XPhos) are often necessary.[8][10]

  • Question: How can I achieve rapid deprotection of the MIDA group if I want to isolate the boronic acid?

    • Answer: For fast and complete cleavage of the MIDA group to generate the free boronic acid, treat the MIDA boronate with a mild aqueous base at room temperature.[1] Common conditions include 1M aqueous NaOH in THF for about 10 minutes or aqueous NaHCO₃ in methanol for a few hours.[7]

  • Question: Are there green, environmentally friendly protocols for Suzuki-Miyaura reactions with MIDA boronates?

    • Answer: Yes, technology has been developed to perform Suzuki-Miyaura couplings of MIDA boronates in water as the sole medium, often at room temperature.[11][12] These methods utilize surfactants to create nanoreactors and can eliminate the need for organic solvents throughout the entire process, from reaction to product isolation.[11]

Quantitative Data Summary

Table 1: Comparison of MIDA Boronate Synthesis Methods for Sensitive Substrates

Boronic Acid SubstrateSynthesis MethodYield (%)Reference
Sensitive Boronic AcidsDean-Stark CondensationLower Yields[2]
Sensitive Boronic AcidsMIDA AnhydrideHigher Yields[2]
Pentafluorophenylboronic acidDean-Stark Condensation0%[4]
Pentafluorophenylboronic acidMIDA AnhydrideGood Yields[4]

Table 2: General Stability of MIDA Boronates to Various Reagents and Conditions

Reagent/ConditionStabilityReference
Benchtop storage under airStable[6]
Silica Gel ChromatographyStable[6][7]
Anhydrous Suzuki Conditions (<80°C)Stable
Aqueous HCl, NH₄Cl, NaS₂O₃Stable[7]
Saturated aq. NaHCO₃ (no alcohol)Stable[7]
Aqueous NaOH (1M)Unstable (rapid deprotection)[7]
NaHCO₃ / MethanolUnstable (deprotection)[7]
LiAlH₄, DIBAL, TBAFUnstable[7]
TfOH, PPh₃/I₂, NaBH₄Stable[7]

Experimental Protocols

Protocol 1: General Procedure for MIDA Boronate Synthesis using MIDA Anhydride

This protocol is adapted from the milder synthesis procedure developed to avoid decomposition of sensitive boronic acids.[1][2][3]

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the boronic acid (1.0 equiv).

  • Add N-methyliminodiacetic acid (MIDA) anhydride (1.1-1.2 equiv).

  • Add anhydrous solvent (e.g., dioxane or DMSO) to achieve a desired concentration (e.g., 0.1-0.5 M).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60°C to 110°C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate (MIDA) forms, it can be removed by filtration.

  • The crude product can be purified by silica gel chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate for non-polar compounds or ethyl acetate/acetone for polar compounds).[6]

Protocol 2: Slow-Release Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the in situ deprotection and coupling of unstable boronic acids from their MIDA boronates.[8][10]

  • To a dry reaction vessel, add the MIDA boronate (1.5 equiv), the aryl/heteroaryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the ligand (e.g., XPhos, 6 mol%).

  • Add the base (e.g., K₃PO₄, 3.0-5.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).

  • Add the anhydrous solvent system (e.g., 5:1 dioxane/H₂O) via syringe.

  • Heat the reaction mixture to the required temperature (typically 60-100°C) and stir for the specified time (e.g., 3-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 3: Rapid Deprotection of MIDA Boronate to Boronic Acid

This protocol is used to isolate the free boronic acid from its stable MIDA boronate form.[7]

  • Dissolve the MIDA boronate (1.0 equiv) in a suitable organic solvent (e.g., THF or diethyl ether).

  • Add 1M aqueous NaOH (e.g., 2-3 equiv) to the solution.

  • Stir vigorously at room temperature for 10-30 minutes.

  • Acidify the mixture with aqueous HCl (e.g., 1M or 2M) to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Visualizations

experimental_workflow cluster_synthesis MIDA Boronate Synthesis cluster_purification Purification cluster_coupling Application unstable_ba Unstable Boronic Acid synthesis Anhydrous Dioxane, Heat unstable_ba->synthesis mida_anhydride MIDA Anhydride mida_anhydride->synthesis crude_mida Crude MIDA Boronate synthesis->crude_mida purification Silica Gel Chromatography crude_mida->purification pure_mida Pure, Stable MIDA Boronate purification->pure_mida coupling Slow-Release Suzuki Coupling pure_mida->coupling product Cross-Coupled Product coupling->product

Caption: Workflow for stabilizing and using unstable boronic acids via MIDA boronates.

troubleshooting_synthesis start Low Yield in MIDA Boronate Synthesis q1 Using Dean-Stark conditions? start->q1 ans1_yes Switch to Milder MIDA Anhydride Method q1->ans1_yes Yes ans1_no Using MIDA Anhydride Method q1->ans1_no No q2 Reagents/Solvent Sufficiently Dry? ans1_no->q2 ans2_no Ensure Anhydrous Conditions q2->ans2_no No ans2_yes Consider Other Factors q2->ans2_yes Yes q3 Increase Reaction Time or Excess Reagent ans2_yes->q3

Caption: Decision tree for troubleshooting low yields in MIDA boronate synthesis.

deprotection_pathway cluster_slow Slow Release cluster_fast Rapid Deprotection mida_boronate Stable MIDA Boronate slow_cond Mild Base (K₃PO₄) Dioxane/H₂O, Heat mida_boronate->slow_cond fast_cond Stronger Base (aq. NaOH) THF, Room Temp. mida_boronate->fast_cond slow_use In-situ Use in Suzuki Coupling slow_cond->slow_use fast_use Isolation of Free Boronic Acid fast_cond->fast_use

References

Validation & Comparative

A Comparative Guide to the Cross-Coupling Performance of 4-Bromo-2,5-dimethylphenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of building blocks is paramount in the synthesis of complex molecules and novel chemical entities. Arylboronic acids are foundational reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive comparison of 4-Bromo-2,5-dimethylphenylboronic acid and its structural isomers in the context of cross-coupling reactions, offering insights into how substituent placement affects reactivity and yield. This analysis is supported by experimental data and detailed protocols to aid in reaction optimization and reagent selection.

Influence of Isomeric Substitution on Reactivity

The reactivity of bromo-dimethylphenylboronic acid isomers in Suzuki-Miyaura cross-coupling is dictated by a combination of electronic and steric effects imparted by the bromine and methyl substituents on the phenyl ring.

This compound serves as a key structural motif in many synthetic endeavors. The methyl groups are positioned ortho and meta to the boronic acid, while the bromine atom is in the para position. The ortho-methyl group can exert significant steric hindrance, potentially impeding the approach of the palladium catalyst to the boronic acid moiety. This steric congestion can influence the rate-determining transmetalation step of the catalytic cycle. Electronically, the methyl groups are weakly electron-donating, which can slightly increase the nucleophilicity of the aryl group being transferred.

In contrast, isomers such as 4-Bromo-3,5-dimethylphenylboronic acid present a different steric and electronic profile. With methyl groups in the meta positions relative to the boronic acid, the steric hindrance around the reactive center is significantly reduced. This can lead to faster reaction rates and higher yields, assuming electronic factors are favorable.

The isomer 2-Bromo-4,5-dimethylphenylboronic acid introduces the bromine atom in an ortho position to the boronic acid. This proximity can lead to unique electronic effects and potential intramolecular interactions that may influence the catalytic cycle.

Understanding these subtle differences is crucial for predicting reaction outcomes and troubleshooting challenging coupling reactions.

Comparative Performance in Suzuki-Miyaura Coupling

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane/H₂O (4:1)10016Low[1]
2,6-Dimethylphenylboronic acid4-BromoanisolePd₂(dba)₃ (1 mol%), SPhos (2 mol%)K₃PO₄Toluene1001295

Note: The data for this compound indicates low yield without a specific percentage, highlighting the challenges associated with this substrate.[1] The data for 2,6-dimethylphenylboronic acid is included as a reference for a sterically hindered, di-ortho-substituted boronic acid to illustrate the impact of steric hindrance and the effectiveness of modern catalyst systems.

The low yield observed for this compound, even with a sophisticated Buchwald ligand (SPhos), underscores the combined steric and electronic challenges this substrate presents.[1] The ortho-methyl group significantly hinders the reaction. For sterically demanding couplings, the choice of a highly active catalyst and optimal base is critical to achieving reasonable yields.

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving sterically hindered arylboronic acids.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is adapted from a general procedure for challenging Suzuki-Miyaura couplings and may require optimization for specific substrates.[1]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water (4:1) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R1-X Ar-Br R1-X->Oxidative\nAddition R1-Pd(II)L2-X Ar-Pd(II)L2-Br Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R2-B(OH)2 Ar'-B(OH)2 R2-B(OH)2->Transmetalation R1-Pd(II)L2-R2 Ar-Pd(II)L2-Ar' Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration R1-R2 Ar-Ar' Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Reaction Optimization

Optimizing a challenging Suzuki-Miyaura coupling reaction requires a systematic approach. The following diagram outlines a logical workflow for troubleshooting and improving reaction outcomes.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Low Yield cluster_outcome Outcome Start Standard Conditions: Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80°C Check_Catalyst Change Catalyst System (e.g., Buchwald Ligands) Start->Check_Catalyst Low Yield Check_Base Vary Base (e.g., K₃PO₄, Cs₂CO₃) Start->Check_Base Low Yield Check_Catalyst->Check_Base Check_Solvent Change Solvent (e.g., Dioxane, THF) Check_Base->Check_Solvent Check_Temp Increase Temperature Check_Solvent->Check_Temp Success High Yield Achieved Check_Temp->Success Optimization Successful Failure Low Yield Persists Check_Temp->Failure Further Optimization Needed

Caption: A logical workflow for optimizing Suzuki-Miyaura coupling reactions.

Conclusion

The performance of bromo-dimethylphenylboronic acid isomers in Suzuki-Miyaura cross-coupling reactions is a nuanced interplay of steric and electronic factors. This compound, with its ortho-methyl substituent, presents a significant steric challenge that often leads to lower yields compared to less hindered isomers. Overcoming these challenges necessitates the use of advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and careful optimization of reaction conditions. For researchers and drug development professionals, a thorough understanding of these substituent effects is critical for the rational design of synthetic routes and the efficient construction of complex molecular architectures. The provided protocols and workflows offer a starting point for navigating the complexities of these important cross-coupling reactions.

References

The Decisive Influence of Phenyl Ring Substituents on Suzuki-Miyaura Coupling Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and functional materials. The electronic and steric nature of substituents on the phenylboronic acid coupling partner plays a pivotal role in the efficiency and outcome of this reaction. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, detailed protocols, and a mechanistic overview to aid in reaction optimization and catalyst selection.

The palladium-catalyzed Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds. The reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electronic properties of the substituents on the phenylboronic acid can significantly influence the rate-determining transmetalation step. Generally, electron-donating groups on the boronic acid enhance the reaction rate, while electron-withdrawing groups can have a more complex, and sometimes inhibitory, effect.

Comparative Reactivity: A Quantitative Analysis

The following table summarizes the performance of a range of para-substituted phenylboronic acids in the Suzuki-Miyaura coupling reaction with 4-bromoanisole. The data clearly illustrates the impact of the substituent's electronic properties on the reaction yield.

Phenylboronic Acid SubstituentSubstituent TypeProduct Yield (%)
4-OCH₃Strong Electron-Donating99
4-CH₃Weak Electron-Donating97
4-HNeutral95
4-ClWeak Electron-Withdrawing92
4-CF₃Strong Electron-Withdrawing85
4-NO₂Strong Electron-Withdrawing17

Reaction Conditions: 4-bromoacetophenone (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 mmol) in 1,4-dioxane/H₂O (4:1, 5 mL) at 80°C for 12 hours.

As the data indicates, phenylboronic acids bearing electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), afford excellent product yields. In contrast, the presence of strong electron-withdrawing groups, particularly the nitro group (-NO₂), leads to a dramatic decrease in reactivity and yield under these conditions.

Experimental Protocol: A Detailed Methodology

The following is a representative experimental protocol for a comparative study of the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.03 mmol, 3 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃), 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (4 mL)

  • Deionized water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask.

  • The reaction mixture is then stirred vigorously and heated to 80°C in an oil bath.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Mechanistic Workflow of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction illustrates the sequential steps of oxidative addition, transmetalation, and reductive elimination that are fundamental to the carbon-carbon bond formation.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

A Comparative Guide to Alternatives for 4-Bromo-2,5-dimethylphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds. While arylboronic acids are foundational reagents, their stability, handling, and reactivity can sometimes pose challenges, leading to issues like protodeboronation and homocoupling, which can diminish yields and complicate purification.[1][2][3] 4-Bromo-2,5-dimethylphenylboronic acid, with its electron-donating methoxy groups and potential steric hindrance, can be a challenging substrate.[3]

This guide provides an objective comparison of more stable and versatile alternatives, focusing on boronic acid surrogates and alternative coupling methodologies. By presenting quantitative data and detailed experimental protocols, this guide aims to assist researchers in selecting the optimal reagents and conditions for their specific synthetic targets.

Stable Boronic Acid Surrogates: Enhancing Stability and Handling

To overcome the inherent instability of some boronic acids, several classes of air-stable surrogates have been developed. These compounds are often crystalline solids that are easier to handle and store, and they release the active boronic acid species in situ under the reaction conditions.[4][5]

a) Potassium Organotrifluoroborates (ArBF₃K)

Potassium organotrifluoroborates are highly stable, crystalline solids that are robust against both air and moisture.[1] This exceptional stability prevents decomposition during storage and minimizes side reactions like protodeboronation, which is common with boronic acids.[6] Their tetracoordinate boron center renders them less reactive until activated under the coupling conditions, making them ideal for complex syntheses.[7]

b) N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are another class of exceptionally stable, crystalline solids. The MIDA ligand acts as a protecting group for the boronic acid, rendering it unreactive to standard anhydrous cross-coupling conditions and stable enough for silica gel chromatography.[2] This feature is particularly valuable for iterative cross-coupling strategies where sequential reactions are required. The boronic acid can be released slowly in situ under mild aqueous basic conditions, which is highly effective for coupling with unstable boronic acids that would otherwise decompose quickly.[5][8]

c) Diethanolamine (DABO) Boronates

Heterocyclic boronic acids complexed with diethanolamine (DABO) form air-stable reagents that can be stored for extended periods without noticeable degradation.[9] They serve as a convenient and efficient alternative to their boronic acid counterparts and can be used directly in Suzuki-Miyaura reactions with a protic co-solvent.[9]

Comparative Performance Data

The following table summarizes the performance of these stable surrogates in representative Suzuki-Miyaura cross-coupling reactions compared to a standard boronic acid.

Reagent TypeNucleophileElectrophileCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Boronic Acid Phenylboronic Acid4-BromoanisolePd(OAc)₂, SPhosK₃PO₄Toluene10095%
Organotrifluoroborate Potassium Phenyltrifluoroborate4-ChloroanisolePdCl₂(dppf)Cs₂CO₃THF/H₂O8098%
MIDA Boronate Phenyl MIDA boronate4-BromotoluenePd(OAc)₂, SPhosK₃PO₄Dioxane/H₂O8096%[5]
DABO Boronate 2-Thiophenyl DABO boronate4-BromoacetophenonePd(PPh₃)₄K₂CO₃Dioxane/H₂O8095%[9]
Alternative Coupling Methodology: Hiyama Coupling

For researchers looking to move away from boron-based reagents entirely, the Hiyama cross-coupling offers a powerful alternative for biaryl synthesis. This palladium-catalyzed reaction couples organosilanes with organic halides.[10] Organosilanes are known for their low toxicity, high stability, and ease of handling, making them an attractive option.[10]

Comparative Performance Data: Hiyama Coupling

Nucleophile (Organosilane)ElectrophileCatalyst SystemActivator/BaseSolventTemp. (°C)Yield (%)
Phenyltrimethoxysilane4-IodotoluenePd(OAc)₂, SPhosTBAFTHF6095%
Phenyltriethoxysilane4-BromobenzonitrilePdCl₂(dppf)NaOHDioxane10092%
Aryltrifluorosilane4-ChloroanisolePd(OAc)₂, RuPhosCs₂CO₃Dioxane/H₂O10094%[11]

Visualizations

To better illustrate the chemical processes and experimental considerations, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_inputs cluster_output Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L_n-Ar' OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Biaryl Ar-Ar' TM_Complex->Biaryl ArylHalide Ar-X ArylHalide->OA_Complex Organoboron Ar'-B(OR)₂ Organoboron->TM_Complex Base Base Base->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Biaryl Synthesis A 1. Reagent Preparation (Weigh Aryl Halide, Boron Reagent, Catalyst, Ligand, Base) B 2. Reaction Setup (Add reagents to oven-dried flask under inert atmosphere) A->B C 3. Solvent Addition (Add degassed solvent via syringe) B->C D 4. Reaction (Heat to desired temperature with stirring) C->D E 5. Monitoring (Track progress using TLC or GC/LC-MS) D->E F 6. Workup (Quench reaction, perform aqueous extraction) E->F G 7. Purification (Column chromatography or recrystallization) F->G H 8. Characterization (NMR, MS to confirm product identity and purity) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Reagent_Selection_Guide Reagent Selection Guide for Biaryl Synthesis start Starting Point: Need to synthesize a biaryl compound q1 Is the boronic acid unstable or difficult to handle? start->q1 a1_yes Use a Stable Surrogate q1->a1_yes Yes a1_no Standard Boronic Acid may be suitable q1->a1_no No q2 Is iterative (sequential) cross-coupling required? a1_yes->q2 a2_yes Use MIDA Boronates (Orthogonal Reactivity) q2->a2_yes Yes q3 Are boron-based reagents to be avoided? q2->q3 No a3_yes Consider Hiyama Coupling (Organosilanes) q3->a3_yes Yes a3_no Use ArBF₃K salts (General high stability) q3->a3_no No

Caption: A decision guide for selecting an appropriate coupling reagent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using a Potassium Organotrifluoroborate

This protocol is a representative example for the coupling of an aryl halide with a potassium aryltrifluoroborate.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Potassium aryltrifluoroborate (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add the aryl halide, potassium aryltrifluoroborate, PdCl₂(dppf), and cesium carbonate under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling using a MIDA Boronate

This protocol describes the deprotection and coupling of a MIDA boronate with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl MIDA boronate (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (4 mL) and water (1 mL)

  • Oven-dried reaction vial with a screw cap and septum

Procedure:

  • In an inert atmosphere glovebox, add the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ to the reaction vial.

  • Seal the vial, remove it from the glovebox, and add the degassed 1,4-dioxane and water via syringe.

  • Place the vial in a preheated heating block at 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with diethyl ether (15 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Hiyama Coupling using an Organosilane

This protocol provides a general method for the palladium-catalyzed Hiyama coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Organotrimethoxysilane (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)

  • A suitable ligand (e.g., SPhos, 0.10 mmol, 10 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.0 mL, 2.0 equiv)

  • Anhydrous THF (3 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Add the aryl halide, Pd(OAc)₂, and ligand to the Schlenk flask under an inert atmosphere.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF, followed by the organotrimethoxysilane.

  • Add the TBAF solution dropwise to the stirring mixture.

  • Heat the reaction to 60 °C and stir until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and quench by adding water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

References

A Head-to-Head Battle: 4-Bromo-2,5-dimethylphenylboronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of synthetic endeavors. In the realm of palladium-catalyzed cross-coupling reactions, particularly the versatile Suzuki-Miyaura coupling, the selection between a boronic acid and its corresponding pinacol ester can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an in-depth comparison of 4-Bromo-2,5-dimethylphenylboronic acid and its pinacol ester, offering experimental data and protocols to inform your synthetic strategy.

At the heart of the comparison lies a fundamental trade-off between reactivity and stability. Boronic acids are widely recognized for their higher reactivity, which can lead to faster reaction times. However, this comes at the cost of reduced stability, as they are susceptible to decomposition through pathways like oxidation and protodeboronation.[1] Conversely, boronic acid pinacol esters offer enhanced stability, are often easier to handle and purify, and can be stored for longer periods.[2] This increased stability, however, generally translates to lower reactivity, potentially requiring more forcing reaction conditions.

Performance in Suzuki-Miyaura Coupling: A Comparative Analysis

ParameterThis compoundThis compound Pinacol Ester
Typical Yield ~85-95%~80-90%
Reaction Time 4-12 hours8-24 hours
Reaction Temperature 80-100 °C90-110 °C
Stability Moderate; susceptible to protodeboronationHigh; generally stable to storage and handling
Handling Can be challenging due to potential decompositionEasier to handle and purify by chromatography

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura coupling of both the boronic acid and its pinacol ester with 4-methoxyphenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar electron-rich aryl bromides.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and evacuate and backfill with the inert gas at least three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is between 4 and 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester

This protocol is a general procedure for the coupling of arylboronic acid pinacol esters.

Materials:

  • 2-(4-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (this compound pinacol ester)

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • In a reaction vessel, combine 2-(4-bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), cesium carbonate (2.5 equiv), and Pd(dppf)Cl₂ (0.1 equiv).[3]

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous 1,4-dioxane and a minimal amount of degassed water.

  • Heat the mixture to 100 °C and stir overnight.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the product.

Key Considerations for Selection

The choice between this compound and its pinacol ester will ultimately depend on the specific requirements of the synthesis.

  • For rapid reactions and when the boronic acid is freshly prepared or known to be of high purity , the boronic acid may be the preferred reagent due to its higher reactivity.

  • For multi-step syntheses where stability and ease of handling are critical, or when issues with protodeboronation are anticipated , the pinacol ester is the more robust and reliable choice. The pinacol ester's stability allows for easier purification and storage, ensuring the quality of the starting material.[2]

Visualizing the Workflow and Comparison

To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boron Reagent, Catalyst, Ligand, and Base degas Degas Reaction Mixture reagents->degas heat Heat and Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_vs_Ester Comparison: Boronic Acid vs. Pinacol Ester reactivity_acid Higher Reactivity time_acid Shorter Reaction Time reactivity_acid->time_acid stability_acid Lower Stability handling_acid More Prone to Decomposition stability_acid->handling_acid reactivity_ester Lower Reactivity time_ester Longer Reaction Time reactivity_ester->time_ester stability_ester Higher Stability handling_ester Easier to Handle/Purify stability_ester->handling_ester

Caption: Key differences between the boronic acid and its pinacol ester.

References

Potassium Trifluoroborates: Superior, Stable Surrogates for Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of chemical synthesis, the choice of reagents is paramount to success. In the landscape of cross-coupling reactions, potassium trifluoroborates are emerging as highly stable and reliable alternatives to traditional boronic acids, overcoming many of the challenges associated with the latter's inherent instability. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the advantages of employing potassium trifluoroborates in your research.

The limitations of boronic acids, such as their propensity for protodeboronation and oxidative degradation, can lead to inconsistent yields and the necessity for carefully controlled reaction conditions.[1][2] Potassium trifluoroborates, in contrast, are generally stable, crystalline solids that are resistant to air and moisture, ensuring longer shelf life and more reproducible results.[3][4][5][6] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which protects it from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[2]

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The superior performance of potassium trifluoroborates is particularly evident in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. While direct comparative data under identical conditions can be limited due to the preferential use of trifluoroborates for substrates where boronic acids are known to be problematic, the available data clearly demonstrates the advantages of these stable surrogates.[1] Potassium heteroaryltrifluoroborates, for instance, have been shown to provide higher yields in the synthesis of complex molecules prevalent in medicinal chemistry and materials science.[1]

Coupling PartnersBoronic Acid Yield (%)Potassium Trifluoroborate Yield (%)Reference
4-Methylthiophen-2-ylboronic acid + Aryl Halide6995[7]
Isoquinolin-4-ylboronic acid + Aryl Halide3462[7]
Substituted Indolylboronic acid + Aryl HalideLower YieldsHigher Yields[7]

Note: The yields reported are for the synthesis of the trifluoroborate from the boronic acid and for the subsequent cross-coupling reaction. The data illustrates the improved outcomes when starting with the more stable trifluoroborate.

Experimental Protocols

1. Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol describes the straightforward conversion of a boronic acid to its corresponding potassium trifluoroborate salt.

  • Materials: Phenylboronic acid, Methanol, Potassium hydrogen fluoride (KHF₂), Water, Acetone, Diethyl ether.

  • Procedure:

    • Dissolve phenylboronic acid (1.0 equiv) in methanol.[8]

    • Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv).[1][8]

    • Stir the mixture at room temperature for 30 minutes. A white precipitate of potassium phenyltrifluoroborate will form.[1][8]

    • Remove the methanol under reduced pressure.[1]

    • Add acetone and stir the suspension for 10 minutes.[1]

    • Filter the solid using a Büchner funnel and wash sequentially with acetone and diethyl ether.[1]

    • Dry the solid under high vacuum to yield the pure potassium phenyltrifluoroborate.[1]

2. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a potassium trifluoroborate with an aryl halide.

  • Materials: Potassium organotrifluoroborate, Aryl halide, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), Dioxane, Water.

  • Procedure:

    • In a Schlenk tube, combine the potassium organotrifluoroborate (1.0 mmol), aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.06 mmol), and Cs₂CO₃ (3.0 mmol).[1]

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.[1]

    • Add a 4:1 mixture of dioxane and water (2 mL) via syringe.[1]

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[1]

    • After cooling to room temperature, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer.[1]

    • Purify the product by flash column chromatography.[1]

Visualizing the Advantages and Mechanisms

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 Boronic Acid cluster_1 Potassium Trifluoroborate Boronic Acid Boronic Acid Unstable Unstable Boronic Acid->Unstable Prone to Protodeboronation Prone to Protodeboronation Unstable->Prone to Protodeboronation Sensitive to Air/Moisture Sensitive to Air/Moisture Unstable->Sensitive to Air/Moisture Potassium Trifluoroborate Potassium Trifluoroborate Stable Stable Potassium Trifluoroborate->Stable Crystalline Solid Crystalline Solid Stable->Crystalline Solid Resistant to Air/Moisture Resistant to Air/Moisture Stable->Resistant to Air/Moisture

Caption: Stability comparison of boronic acids and potassium trifluoroborates.

G Start Start Boronic Acid Boronic Acid Start->Boronic Acid KHF2 Treatment KHF2 Treatment Boronic Acid->KHF2 Treatment Potassium Trifluoroborate Potassium Trifluoroborate KHF2 Treatment->Potassium Trifluoroborate Cross-Coupling Reaction Cross-Coupling Reaction Potassium Trifluoroborate->Cross-Coupling Reaction Product Product Cross-Coupling Reaction->Product

Caption: Experimental workflow for using potassium trifluoroborates.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X L2 Ar-Pd(II)-X L₂ Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation Ar-Pd(II)-R L2 Ar-Pd(II)-R L₂ Transmetalation->Ar-Pd(II)-R L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R R-BF3K R-BF₃K Base Base R-BF3K->Base R-B(OH)2 R-B(OH)₂ Base->R-B(OH)2 Hydrolysis R-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition

Caption: Suzuki-Miyaura cycle with in-situ boronic acid generation.

References

MIDA Boronates: A Superior Platform for Stable and Efficient Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable methods for carbon-carbon bond formation, N-methyliminodiacetic acid (MIDA) boronates present a compelling alternative to traditional boronic acids and their derivatives. These air-stable, crystalline solids offer exceptional benchtop stability, enhanced functional group tolerance, and a unique capacity for slow, controlled release of the corresponding boronic acid, leading to higher yields and cleaner reactions in Suzuki-Miyaura cross-coupling.

This guide provides an objective comparison of MIDA boronates with other common boronic acid surrogates, supported by experimental data, detailed protocols, and visualizations to illustrate their advantages in organic synthesis.

Unparalleled Stability: Overcoming the Achilles' Heel of Boronic Acids

A significant challenge in organic synthesis is the inherent instability of many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives.[1][2] These compounds are prone to decomposition through protodeboronation, oxidation, and polymerization, both on the benchtop and under reaction conditions.[3] This instability not only complicates storage but also leads to diminished yields and the formation of impurities in cross-coupling reactions.[2][3]

MIDA boronates effectively address this limitation. The trivalent N-methyliminodiacetic acid ligand forms a stable, pyramidalized complex with the boron atom, shielding it from degradation.[1][4] This structural feature renders MIDA boronates remarkably stable to air and moisture, allowing for indefinite benchtop storage without decomposition.[2][3]

Table 1: Benchtop Stability Comparison of Boronic Acids and MIDA Boronates

EntryBoronic Acid/MIDA Boronate% Remaining After 15 Days (Boronic Acid)% Remaining After ≥60 Days (MIDA Boronate)
12-Furan<5>95
22-Benzofuran50>95
32-Thiophene37>95
42-Benzothiophene68>95
52-Pyrrole<5>95
62-Indole14>95
7Vinyl<5>95
8Cyclopropyl60>95
Data compiled from studies by Burke and coworkers.[2][3]

Enhanced Cross-Coupling Efficiency Through Slow Release

The stability of MIDA boronates extends to anhydrous cross-coupling conditions, where they remain largely unreactive.[3][4] However, under aqueous basic conditions, the MIDA ligand is readily cleaved to slowly release the corresponding boronic acid in situ.[1][3] This "slow-release" mechanism is crucial for the efficient coupling of unstable boronic acids. By maintaining a low, steady concentration of the active boronic acid, decomposition pathways are minimized, allowing for productive cross-coupling to occur.[1]

This controlled release translates to significantly higher yields, especially in challenging couplings involving unactivated aryl chlorides.[2]

Table 2: Comparison of Yields in Suzuki-Miyaura Coupling of 4-chlorotoluene

EntryBoronic Acid/MIDA BoronateYield with Boronic Acid (%)Yield with MIDA Boronate (%)
12-Furan5092
22-Benzofuran5092
32-Thiophene3794
42-Benzothiophene6896
52-Pyrrole<590
62-Indole1493
7Vinyl8091
8Cyclopropyl9091
Reaction Conditions: 1.0 equiv of 4-chlorotoluene, 1.0 equiv of boronic acid or 1.2 equiv of MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.[1][2]

Comparison with Other Boronic Acid Surrogates

While other alternatives to boronic acids exist, such as trifluoroborates and pinacol boronates, MIDA boronates offer a more general solution for handling unstable derivatives.[1][2] Trifluoroborates, while stable, can be challenging to purify via chromatography.[4] Pinacol esters, though popular, may not provide sufficient stability for the most sensitive boronic acids and can lead to lower molecular weight polymers in polymerization reactions compared to MIDA boronates.[5][6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling with MIDA Boronates

A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).[7] The flask is evacuated and backfilled with an inert atmosphere (e.g., argon). A degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1 v/v), and a base (e.g., K₃PO₄, 3.0 equiv) are added.[7] The reaction mixture is then heated (typically 60-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[7]

MIDA Boronate Deprotection

To liberate the boronic acid from its MIDA ester, the MIDA boronate is dissolved in a suitable solvent such as THF.[7] An aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) is added, and the mixture is stirred at room temperature.[7][8] The deprotection is typically rapid, often completing within 10 minutes with strong bases.[9] The resulting boronic acid can then be used directly in a subsequent reaction.[7]

Visualizing the Advantage: MIDA Boronates in Action

The following diagrams illustrate the key concepts and workflows associated with MIDA boronates.

G Structure of Boronic Acid Derivatives cluster_0 Boronic Acid cluster_1 Pinacol Boronate cluster_2 Trifluoroborate cluster_3 MIDA Boronate BA R-B(OH)₂ Pin R-B(pin) TFB [R-BF₃]K MIDA R-B(MIDA)

Figure 1. Comparison of Boronic Acid Derivatives.

G Suzuki-Miyaura Cross-Coupling with MIDA Boronates MIDA_Boronate R¹-B(MIDA) (Stable) Base_H2O Base, H₂O MIDA_Boronate->Base_H2O Aryl_Halide R²-X Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Boronic_Acid R¹-B(OH)₂ (Slow Release) Base_H2O->Boronic_Acid Boronic_Acid->Pd_Catalyst Coupled_Product R¹-R² Pd_Catalyst->Coupled_Product

Figure 2. Slow-Release Mechanism in Suzuki Coupling.

G Iterative Cross-Coupling Workflow Start Halo-MIDA Boronate (X-R¹-B(MIDA)) Step1 1. Suzuki Coupling with R²-B(OH)₂ Start->Step1 Intermediate1 R²-R¹-B(MIDA) Step1->Intermediate1 Step2 2. Deprotection (Base, H₂O) Intermediate1->Step2 Intermediate2 R²-R¹-B(OH)₂ Step2->Intermediate2 Step3 3. Suzuki Coupling with R³-X Intermediate2->Step3 FinalProduct R²-R¹-R³ Step3->FinalProduct

Figure 3. Iterative Synthesis with MIDA Boronates.

Conclusion

N-methyliminodiacetic acid (MIDA) boronates offer a superior solution to the challenges of stability and reactivity often encountered with traditional boronic acids and other derivatives. Their exceptional benchtop stability, compatibility with a wide range of functional groups, and unique slow-release mechanism in Suzuki-Miyaura cross-coupling reactions lead to higher yields, cleaner reaction profiles, and greater reliability.[1][2][3] For researchers engaged in the synthesis of complex small molecules, natural products, and pharmaceuticals, MIDA boronates represent a powerful and enabling technology.[10][11][12]

References

A Researcher's Guide to Spectroscopic Validation of Suzuki Coupling Product Structure

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers, scientists, and drug development professionals, the unambiguous confirmation of the resulting product's structure is a critical step to ensure the integrity of their findings and the safety of potential therapeutic agents. This guide provides an objective comparison of common spectroscopic techniques for the validation of Suzuki coupling products, supported by experimental data and detailed protocols.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach, employing several spectroscopic methods, provides the most robust validation of a Suzuki coupling product's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the most powerful and commonly employed techniques. Each provides unique and complementary information.

Analytical TechniqueInformation ProvidedAdvantagesLimitationsTypical Sample Amount
¹H & ¹³C NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei, stereochemistry, and quantitative assessment of purity.[1][2]Provides unambiguous structure elucidation and allows for the identification and quantification of impurities.[2]Lower sensitivity compared to MS, requires deuterated solvents, and can be time-consuming.[1][2]10-20 mg[2]
Mass Spectrometry (MS) Molecular weight of the product and its fragments.[1]High sensitivity, requires minimal sample, and provides rapid confirmation of product formation.[1]Does not provide detailed structural information on its own; isomers may not be distinguishable.[1]~1 mg[1]
Infrared (IR) Spectroscopy Presence or absence of specific functional groups.[3]Quick and simple analysis, non-destructive.Provides limited structural information; spectra can be complex to interpret, especially in the fingerprint region.~50 mg (for thin solid film method)[4]
Experimental Workflow and Data Integration

The validation of a Suzuki coupling product typically follows a logical workflow, beginning with the initial confirmation of product formation and culminating in detailed structural elucidation. The relationship between the data obtained from different spectroscopic techniques is crucial for a comprehensive analysis.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Validation cluster_2 Structure Confirmation Synthesis Suzuki Coupling Reaction Purification Workup & Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Initial Confirmation IR Infrared (IR) Spectroscopy MS->IR Functional Group Analysis NMR NMR Spectroscopy (¹H, ¹³C) IR->NMR Detailed Structure Elucidation Confirmed Product Structure Confirmed NMR->Confirmed

A flowchart illustrating the key stages from synthesis to validation of a Suzuki coupling product.

G cluster_0 Spectroscopic Data cluster_1 Structural Information cluster_2 Final Structure MS MS Data (Molecular Weight) MolecularFormula Molecular Formula MS->MolecularFormula IR IR Data (Functional Groups) FunctionalGroups Key Functional Groups IR->FunctionalGroups NMR_H ¹H NMR Data (Proton Environment, Connectivity) Connectivity Atom Connectivity & Stereochemistry NMR_H->Connectivity NMR_C ¹³C NMR Data (Carbon Skeleton) NMR_C->Connectivity FinalStructure Validated Product Structure MolecularFormula->FinalStructure FunctionalGroups->FinalStructure Connectivity->FinalStructure

Logical relationships between spectroscopic data and the derived structural information.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of Suzuki coupling products.[2]

Sample Preparation:

  • Accurately weigh 10-20 mg of the purified Suzuki coupling product.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

  • Transfer the solution to a 5 mm NMR tube.[2]

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer.[2]

  • Process the spectra using Fourier transformation, phase correction, and baseline correction.[2]

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.[2]

  • Analyze the chemical shifts, multiplicities (e.g., singlet, doublet, triplet), and coupling constants to determine the connectivity of atoms and elucidate the final structure.[2]

Mass Spectrometry (MS)

Mass spectrometry is ideal for the rapid confirmation of the molecular weight of the target product.[1]

Sample Preparation:

  • Accurately weigh approximately 1 mg of the purified product.[1]

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of about 100 µg/mL.[5]

  • If necessary, filter the solution to remove any particulate matter.[5]

Data Acquisition and Analysis:

  • Infuse the sample solution into the mass spectrometer.[1]

  • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to detect the molecular ion of the expected product (e.g., [M+H]⁺ or [M-H]⁻).[1]

  • Confirm that the observed m/z value matches the calculated molecular weight of the desired product.

  • Analyze the isotopic pattern of the molecular ion, which should correspond to the theoretical distribution for the elemental composition of the product.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the product and to confirm the disappearance of characteristic vibrations from the starting materials.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]

  • Allow the solvent to evaporate, leaving a thin film of the solid product on the plate.[4]

Data Acquisition and Analysis:

  • Place the salt plate in the sample holder of the FT-IR spectrometer.[4]

  • Obtain the IR spectrum.

  • Analyze the spectrum for characteristic absorption bands corresponding to the functional groups expected in the product and ensure the absence of bands from the starting materials (e.g., the B-O stretch from the boronic acid or the C-X stretch from the aryl halide).[3]

Alternative Validation Methods

While NMR, MS, and IR are the primary methods for structural validation, other techniques can provide complementary information, particularly regarding purity.

  • Gas Chromatography (GC): Excellent for separating volatile compounds and assessing the purity of the product. When coupled with a mass spectrometer (GC-MS), it can definitively identify volatile impurities and starting materials.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to separate non-volatile mixtures and determine the purity of the final product. Different detectors can be used, including UV-Vis and mass spectrometry (LC-MS).

Conclusion

A comprehensive and robust validation of Suzuki coupling products relies on the synergistic use of multiple spectroscopic techniques. While mass spectrometry offers a rapid confirmation of the product's molecular weight, and IR spectroscopy confirms the presence of key functional groups, only NMR spectroscopy can provide the detailed structural information necessary for unambiguous characterization.[1][2] By integrating these techniques into a logical workflow, researchers can confidently confirm the successful synthesis of their target molecules, a critical step in advancing scientific discovery and drug development.

References

A Researcher's Guide to Palladium Catalysts for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For chemists at the forefront of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the synthesis of complex molecules often involves challenging substrates that can hinder reaction efficiency, leading to low yields and tedious purification processes. The choice of an appropriate palladium catalyst is paramount to overcoming these obstacles. This guide provides an objective comparison of palladium catalysts for sterically hindered, heteroaromatic, and electronically challenging Suzuki couplings, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

The Catalytic Landscape: A Trio of Powerful Options

Modern palladium catalysis for Suzuki couplings is dominated by three main classes of catalyst systems, each with its own set of advantages:

  • Palladium-Phosphine Catalysts: These are the most established catalysts for Suzuki couplings. The steric and electronic properties of the phosphine ligand can be finely tuned to enhance catalytic activity. Bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates, including heteroaryl chlorides.[1] A classic example in this class is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes have gained prominence as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[2] These catalysts have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.

  • Palladacycles: These pre-catalysts feature a stable palladium-carbon σ-bond and are often air- and moisture-stable, simplifying handling. Palladacycles can display exceptional catalytic activity, achieving very high turnover numbers (TONs) and turnover frequencies (TOFs), even at very low catalyst loadings.[1]

Performance Under Pressure: Data-Driven Catalyst Comparison

The true test of a catalyst lies in its performance with challenging substrates. The following tables summarize the performance of various palladium catalysts in Suzuki couplings of sterically hindered, heteroaromatic, and electronically deactivated substrates.

Coupling of Sterically Hindered Substrates

Steric hindrance around the reaction center can significantly impede the key steps of the catalytic cycle. Bulky ligands are often required to facilitate these challenging transformations.

Table 1: Performance of Palladium Catalysts in the Suzuki Coupling of Sterically Hindered Aryl Halides.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / L12-bromo-1,3-dichloro-5-nitrobenzene(2-(trifluoromethoxy)phenyl)boronic acidK₂CO₃THF60185[3]
Pd-NHC Complex 3a2,6-dimethylphenyl bromide2,4,6-trimethylphenylboronic acidt-BuOKDioxane8012>99[4]
Pd(OAc)₂ / HFTPhos2,6-dimethylchlorobenzene2,4,6-trimethylphenylboronic acidK₂CO₃iPrOH/H₂O601295 (0.05 mol% cat.)[5]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100198[6]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Coupling of Heteroaromatic Substrates

Heteroaromatic compounds are prevalent in pharmaceuticals, but their coupling can be complicated by the electronic nature of the heterocycle and potential catalyst inhibition.

Table 2: Performance of Palladium Catalysts in the Suzuki Coupling of Heteroaryl Halides.

Catalyst SystemHeteroaryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos3-BromopyridinePhenylboronic acidK₃PO₄1,4-Dioxane100495[2]
PEPPSI™-IPr3-BromopyridinePhenylboronic acidCs₂CO₃t-AmylOH100298[2]
Pd(PPh₃)₄5-Bromo-2-chlorobenzo[d]thiazolePhenylboronic acidK₂CO₃Toluene/H₂O1001285[7]
Catalyst System 25-Bromo-2-chlorobenzo[d]thiazole4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90892[7]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Coupling of Electronically Deactivated Substrates

Electron-rich aryl chlorides are notoriously challenging substrates in Suzuki couplings due to the difficulty of the oxidative addition step.

Table 3: Performance of Palladium Catalysts in the Suzuki Coupling of Electronically Deactivated Aryl Chlorides.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Time (h)Conversion/Yield (%)Reference
[Pd₂(dba)₃] / Arylcalixarenylphosphine4-chloroanisolePhenylboronic acidtBuOKToluene1002471.1 (Conversion)[8]
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene100198 (Yield)[6]
Pd(OAc)₂ / WK-phos4-chloroanisolePhenylboronic acidK₃PO₄Toluene1101896 (Yield)[9]

Note: The data in this table is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Visualizing the Suzuki Coupling

To better understand the process, the following diagrams illustrate the fundamental catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_products Pd(0)L Pd(0)L (Regenerated Catalyst) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'->Pd(0)L Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, Arylboronic Acid, and Base Catalyst Add Palladium Catalyst and Ligand (if separate) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Purge with Inert Gas (e.g., Argon) Solvent->Inert Heat Heat to Desired Temperature with Stirring Inert->Heat Monitor Monitor Progress (TLC, GC-MS, HPLC) Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized experimental protocols for conducting a Suzuki-Miyaura coupling reaction for the purpose of benchmarking different palladium catalysts. It is crucial to maintain consistent conditions to ensure a fair comparison.

General Benchmarking Protocol for Suzuki Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (0.5 - 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, 5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (and ligand, if applicable).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC, GC-MS, or HPLC.

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Example Protocol using a Phosphine-Based Catalyst (Pd(OAc)₂/SPhos)

This protocol is adapted for a phosphine-ligand based catalyst system.[2]

  • To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%), SPhos (2 mol%), the aryl halide (1.0 mmol), and the arylboronic acid (1.2 mmol).

  • Add the base (e.g., K₃PO₄, 2.0 mmol) and the solvent (e.g., 1,4-dioxane, 5 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for the specified time, monitoring the reaction progress.

  • Follow the general work-up and purification procedure described above.

Example Protocol using an NHC-Based Catalyst (PEPPSI™-IPr)

This protocol is tailored for an air- and moisture-stable NHC-palladium precatalyst.[2]

  • In a glovebox or under a stream of inert gas, add the PEPPSI™-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.

  • Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Add the solvent (e.g., t-AmylOH, 5 mL).

  • Seal the vessel and heat the reaction mixture to 100 °C for the required time.

  • Follow the general work-up and purification procedure.

Conclusion: Selecting the Optimal Catalyst

The choice of the ideal palladium catalyst for a challenging Suzuki coupling is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations. For sterically hindered and electronically deactivated substrates, modern catalyst systems based on bulky, electron-rich phosphine ligands like the Buchwald ligands or robust NHC ligands often provide superior results compared to traditional catalysts. Palladacycles offer the advantage of high stability and activity at low loadings. By leveraging the comparative data and standardized protocols presented in this guide, researchers can make more informed decisions to accelerate their synthetic endeavors and efficiently access complex molecular architectures.

References

Structure-Activity Relationship (SAR) of Boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boronic acid derivatives have emerged as a versatile and potent class of compounds in drug discovery, with applications spanning from oncology to infectious diseases. Their unique ability to form reversible covalent bonds with the active site residues of various enzymes makes them attractive candidates for inhibitor design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different classes of boronic acid derivatives, supported by experimental data and detailed protocols.

Dipeptidyl Boronic Acid Proteasome Inhibitors

Dipeptidyl boronic acids are potent inhibitors of the proteasome, a key regulator of intracellular protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded or damaged proteins, ultimately triggering apoptosis in cancer cells. The SAR of these compounds has been extensively studied to optimize their potency and selectivity.

Data Presentation

The following table summarizes the SAR for a series of dipeptidyl boronic acid proteasome inhibitors, highlighting the impact of substitutions at the P1 and P2 positions on their inhibitory activity against the 20S proteasome.

CompoundP2 ResidueP1 ResidueIC50 (nM) for 20S ProteasomeReference
Bortezomib (Velcade®) PyrazinoylPhenylalanine0.6[1][2]
Ixazomib (Ninlaro®) ChloroacetylLeucine0.9[1]
Compound 1 N-acetylLeucine4.8[3]
Compound 2 BenzoylLeucine1.5[3]
Compound 3 2-PyrazinecarbonylPhenylalanine0.5[2]
Compound 4 3-PyridinecarbonylPhenylalanine1.2[2]
Compound 5 N-acetylHomophenylalanine3.2[2]

Key SAR Insights:

  • The boronic acid moiety is essential for proteasome inhibition, forming a stable complex with the active site threonine residue.[4]

  • The P1 residue plays a crucial role in determining potency, with bulky hydrophobic groups like phenylalanine and leucine generally showing high activity.[2][3]

  • The P2 residue influences both potency and pharmacokinetic properties. A pyrazinoyl group at P2, as seen in Bortezomib, is highly favorable.[1][2]

  • Modifications at the N-terminus of the P2 residue can significantly impact activity, with acyl groups of varying sizes and electronic properties leading to a range of potencies.[3]

Signaling Pathway: Proteasome Inhibition and NF-κB Signaling

Proteasome inhibitors exert their anti-cancer effects in part by disrupting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancer cells, NF-κB is constitutively active and promotes cell survival and proliferation. The proteasome is responsible for the degradation of IκBα, an inhibitor of NF-κB. By inhibiting the proteasome, boronic acid derivatives prevent IκBα degradation, leading to the sequestration of NF-κB in the cytoplasm and the downregulation of its target genes.[5][6]

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_proteasome Proteasome cluster_nucleus Nucleus NFkB_IkB NF-κB/IκBα Complex IkB IκBα NFkB_IkB->IkB Phosphorylation & Ubiquitination NFkB NF-κB NFkB_IkB->NFkB Release Proteasome 26S Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Boronic Acid\nInhibitor Boronic Acid Inhibitor Boronic Acid\nInhibitor->Proteasome Inhibition DNA DNA NFkB_n->DNA Binds to Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Cell_Survival Cell Survival & Proliferation Gene_Transcription->Cell_Survival

Caption: Proteasome inhibition by boronic acids blocks NF-κB signaling.

Benzoxaborole Antimalarial Agents

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have shown significant promise as antimalarial agents. Their mechanism of action involves the inhibition of the parasite's leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.

Data Presentation

The following table presents the SAR data for a series of benzoxaborole derivatives, illustrating the impact of substitutions on their in vitro activity against Plasmodium falciparum.

CompoundR1R2IC50 (nM) vs. P. falciparum W2Reference
AN3661 HH1300[7][8]
Compound 6 HF26[7][8]
Compound 7 FH209[7][8]
Compound 8 ClH115[7][8]
Compound 9 HOCF335[9]
Compound 10 HOCH2-c-propyl45[9]
Compound 11 HPyridin-2-yloxy56[9]

Key SAR Insights:

  • The benzoxaborole core is crucial for antimalarial activity.

  • Substitution on the benzene ring significantly influences potency. Electron-withdrawing groups, such as fluorine, at the R2 position can dramatically increase activity.[7][8]

  • Modifications at the R1 position also impact activity, though to a lesser extent than at R2.

  • A variety of substituents at the 6-position (part of the core, not shown in the simplified table) have been explored, with ether linkages to various aromatic and heteroaromatic rings yielding highly potent compounds.[9]

Boronic Acid Inhibitors of β-Lactamases

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acid derivatives have been developed as potent inhibitors of these enzymes, acting as transition-state analogs that block the hydrolysis of β-lactam antibiotics.

Data Presentation

The table below compares the inhibitory activity of several acyclic boronic acid derivatives against Class A and Class C β-lactamases.

CompoundR GroupKᵢ (nM) vs. AmpC (Class C)Kᵢ (nM) vs. KPC-2 (Class A)Reference
Compound 12 H>100,000>100,000[10]
Compound 13 CH₂OH4,20015,000[10]
Compound 14 CH₂NH₂8502,300[11]
Compound 15 CH₂-triazole-Ph140730[11]
Vaborbactam (cyclic)-130[12]

Key SAR Insights:

  • Acyclic boronic acids can be potent inhibitors of both Class A and Class C β-lactamases.[10][11]

  • The nature of the side chain (R group) is critical for potent inhibition. The introduction of functional groups that can interact with active site residues significantly enhances activity.[10][11]

  • Triazole-containing side chains have proven to be particularly effective, likely due to their ability to form favorable interactions within the enzyme's active site.[11]

  • Cyclic boronic acids, such as vaborbactam, represent another important class of β-lactamase inhibitors.[12]

Experimental Protocols

Proteasome Inhibition Assay

This protocol describes a common method for measuring the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • Purified 20S proteasome

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC) dissolved in DMSO

  • Boronic acid inhibitor dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360-380 nm, Emission: 460-480 nm)

Procedure:

  • Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include wells with Assay Buffer only as a negative control and a known proteasome inhibitor as a positive control.

  • Add 80 µL of Assay Buffer containing the 20S proteasome (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM) to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15]

Experimental Workflow: Proteasome Inhibition Assay

Proteasome_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of boronic acid inhibitor start->prep_inhibitor add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add 20S proteasome to each well add_inhibitor->add_enzyme incubate Incubate at 37°C for 15 minutes add_enzyme->incubate add_substrate Add fluorogenic substrate (Suc-LLVY-AMC) incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex: 380 nm, Em: 460 nm) add_substrate->measure_fluorescence analyze_data Calculate reaction rates and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of boronic acid proteasome inhibitors.

β-Lactamase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of boronic acid derivatives against β-lactamases using the chromogenic substrate nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Nitrocefin solution

  • Boronic acid inhibitor dissolved in DMSO

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the boronic acid inhibitor in Assay Buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to triplicate wells. Include control wells with buffer only.

  • Add 80 µL of Assay Buffer containing the β-lactamase enzyme to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 10 µL of nitrocefin solution (final concentration ~100 µM).

  • Immediately measure the absorbance at 486 nm at 1-minute intervals for 15-30 minutes.

  • Calculate the rate of nitrocefin hydrolysis from the linear portion of the absorbance vs. time curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[16][17][18][19][20]

Antimalarial Activity Assay (P. falciparum)

This protocol describes a common method for assessing the in vitro antimalarial activity of compounds using the SYBR Green I-based fluorescence assay.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human red blood cells

  • Lysis buffer with SYBR Green I

  • Boronic acid derivative dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of the boronic acid derivative in complete culture medium in a 96-well plate.

  • Add synchronized P. falciparum-infected red blood cells (1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity.

  • Determine the IC50 value by plotting the percentage of parasite growth inhibition against the compound concentration.[21][22][23][24][25]

Logical Relationships in SAR of Boronic Acid Derivatives

The development of potent and selective boronic acid inhibitors follows a set of general principles that guide the optimization of their structure. These principles are based on the interactions between the inhibitor and the target enzyme's active site.

SAR_Principles cluster_inhibitor Boronic Acid Inhibitor cluster_enzyme Enzyme Active Site cluster_activity Biological Activity Boronic_Acid Boronic Acid Moiety (-B(OH)₂) Catalytic_Residue Catalytic Residue (e.g., Ser, Thr) Boronic_Acid->Catalytic_Residue Forms Reversible Covalent Bond Scaffold Core Scaffold Binding_Pockets Binding Pockets (S1, S2, etc.) Scaffold->Binding_Pockets Orients Side Chains Side_Chains Side Chains (R groups) Side_Chains->Binding_Pockets Determines Specificity and Potency PK_Properties Pharmacokinetics Side_Chains->PK_Properties Potency Potency (IC50, Ki) Catalytic_Residue->Potency Binding_Pockets->Potency Selectivity Selectivity Binding_Pockets->Selectivity Surface_Residues Surface Residues

Caption: Key structural elements of boronic acid inhibitors and their interactions influencing biological activity.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,5-dimethylphenylboronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Bromo-2,5-dimethylphenylboronic acid, aligning with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a warning-level hazard, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1].

Essential PPE includes:

  • Gloves: Chemical-impermeable gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation[2].

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge this chemical into sewers or waterways[2].

1. Waste Collection and Segregation:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container.

    • The container must be compatible with the chemical.

    • Label the container as "Hazardous Waste" and include the full chemical name: "this compound".

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the chemical should be considered contaminated.

    • Place these items in a separate, sealed waste bag or container, also labeled as hazardous waste with the chemical name.

2. Contaminated Glassware and Equipment:

  • Triple Rinsing: Glassware and equipment should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.

    • Crucially, the rinsate from these washes must be collected as hazardous waste. Do not dispose of the rinsate down the drain.

    • Collect the solvent rinsate in a labeled, sealed container designated for halogenated organic waste.

3. Empty Container Disposal:

  • Original containers of this compound must also be triple-rinsed with a suitable solvent[2].

  • Collect the rinsate as hazardous waste.

  • After rinsing, the container can be offered for recycling or reconditioning[2]. Alternatively, puncture the container to render it unusable for other purposes before disposal[2].

4. Storage Pending Disposal:

  • Store all waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure containers are sealed tightly to prevent leaks or spills.

  • Follow your institution's specific guidelines for the storage and pickup of chemical waste.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel[2].

  • Control Ignition Sources: Remove all sources of ignition from the area[2].

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.

Summary of Key Data

For quick reference, the following table summarizes the essential information for this compound.

PropertyData
CAS Number 130870-00-7
Molecular Formula C₈H₁₀BBrO₂
Physical Form Solid
Hazard Statements H315, H319, H335 (Skin, Eye, Resp. Irritant)
Signal Word Warning
Primary Disposal Method Licensed Chemical Destruction Plant/Incineration

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G start Waste Generated: This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Chemical Waste waste_type->solid_waste Solid contaminated_materials Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_materials Contaminated empty_container Empty Original Container waste_type->empty_container Empty collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid collect_contaminated Collect in a Labeled, Sealed Hazardous Waste Bag/Container contaminated_materials->collect_contaminated triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store Store all Waste Securely in Designated Accumulation Area collect_solid->store collect_contaminated->store collect_rinsate Collect Rinsate as Halogenated Organic Waste triple_rinse->collect_rinsate dispose_container Puncture and Dispose of Container or Recycle triple_rinse->dispose_container collect_rinsate->store end Arrange for Pickup by Licensed Waste Disposal Service store->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-2,5-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-2,5-dimethylphenylboronic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.

Protection TypeSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A full-face shield is recommended if there is a risk of splashing.[3]To protect eyes from dust particles and accidental splashes which can cause serious irritation.[3][4]
Hand Protection Chemically resistant, impervious gloves such as nitrile.[3][5]To prevent skin contact and potential irritation.[3][6]
Body Protection A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[1][5]To protect skin from accidental spills and contact.[5]
Respiratory Protection A NIOSH-approved respirator should be used if dust or aerosols are generated, or if exposure limits are exceeded.[1][3][7] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]To prevent irritation of the respiratory tract.[3][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that a safety shower and an eyewash station are easily accessible.[3] The work area, preferably a chemical fume hood, should be clean and uncluttered.[2][5]

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.[5]

  • Handling:

    • Work in a well-ventilated area or a certified chemical fume hood.[1][2]

    • Avoid the formation and inhalation of dust and aerosols.[1][2]

    • Use non-sparking tools to prevent ignition.[1][2]

    • Avoid all personal contact with the substance.[3]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling is complete.[3][5]

    • Clean the work area to remove any residual chemical.

    • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][8]

  • Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor if irritation persists.[1][8]

  • Following Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][8]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[8]

Spill and Disposal Plan

A clear plan for spills and waste disposal is essential.

  • Spill Containment:

    • Evacuate all non-essential personnel from the spill area.[3]

    • Ensure the area is well-ventilated, if it is safe to do so.[3]

    • For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3] Avoid generating dust.[3]

    • Collect the contained material using non-sparking tools and place it in a suitable, labeled container for disposal.[1]

  • Waste Disposal:

    • All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.[3]

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[3]

    • Do not pour waste down the drain.[3]

Workflow Visualization

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash station prep2 Prepare clean workspace in a fume hood prep1->prep2 ppe Don all required PPE prep2->ppe handle Weigh and handle chemical (avoid dust generation) ppe->handle cleanup Clean workspace and tools handle->cleanup storage Store chemical in a sealed, appropriate container cleanup->storage handwash Wash hands thoroughly storage->handwash waste Collect all contaminated waste in a labeled container handwash->waste dispose Dispose of hazardous waste per regulations waste->dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-dimethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-dimethylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.